Ciclonium bromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
29546-59-6 |
|---|---|
Molecular Formula |
C22H34BrNO |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BOCNKEKVCTZYIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |
Appearance |
Solid powder |
Other CAS No. |
29546-59-6 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ciclonium bromide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ciclonium Bromide (CAS Number: 29546-59-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of Ciclonium bromide (CAS Number: 29546-59-6). Due to the limited availability of published research on this specific compound, this document focuses on its core physicochemical characteristics, drawing comparisons with the broader class of quaternary ammonium compounds to which it belongs. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting both the established data and the current gaps in knowledge regarding Ciclonium bromide's pharmacological profile and potential applications.
Introduction
Ciclonium bromide, identified by the CAS number 29546-59-6, is a quaternary ammonium compound.[1][2] Structurally, it features a central positively charged nitrogen atom bonded to four organic substituents.[3] This class of compounds is known for a variety of applications, including as antimicrobials and as pharmacologically active agents.[4][5] While many quaternary ammonium derivatives have been developed as potent spasmolytics for the gastrointestinal tract, specific therapeutic applications for Ciclonium bromide are not well-documented in publicly available literature.[6]
It is crucial to distinguish Ciclonium bromide (CAS 29546-59-6) from other compounds that may share similar names. For instance, Oxapium iodide (CAS 6577-41-9) is sometimes referred to as "ciclonium" or "cyclonium" but is a distinct chemical entity with a different structure and CAS identifier.[7] This guide will exclusively focus on the properties of the compound associated with CAS number 29546-59-6.
Physicochemical Properties
The fundamental physicochemical properties of Ciclonium bromide have been collated from various chemical databases and supplier information. These properties are essential for its handling, formulation, and analytical characterization.
Chemical Structure and Identification
-
IUPAC Name: 2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium bromide[8]
-
Synonyms: Adamon, ASTA 3746, Bromuro de ciclonio, Bromure de ciclonium[2]
-
SMILES String: CC(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-][8]
-
InChI Key: BOCNKEKVCTZYIX-UHFFFAOYSA-M[1]
The structure of Ciclonium bromide, as a quaternary ammonium salt, confers a permanent positive charge, which influences its solubility, permeability, and interactions with biological membranes.
Physical Properties
The available data on the physical properties of Ciclonium bromide is summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical for research-grade material) | [1] |
Storage and Stability
Proper storage is critical to maintain the integrity of Ciclonium bromide. The following conditions are recommended:
-
Short-term (days to weeks): Store at 0 - 4°C, dry and dark.[1]
-
Long-term (months to years): Store at -20°C.[1]
The compound is considered stable for several weeks during standard shipping at ambient temperatures.[1]
Pharmacological Profile (Inferred)
There is a notable absence of specific pharmacological, pharmacokinetic, and pharmacodynamic data for Ciclonium bromide in peer-reviewed literature. However, based on its chemical structure as a quaternary ammonium compound, we can infer its potential pharmacological class and mechanism of action by examining related compounds.
Potential Mechanism of Action
Many quaternary ammonium compounds with structural similarities to Ciclonium bromide exhibit anticholinergic and antispasmodic properties.[9][10][11] These effects are typically mediated through the blockade of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.[12][13]
Anticholinergic agents competitively inhibit the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[14] This inhibition leads to a reduction in smooth muscle tone and contractility. The quaternary ammonium structure generally results in poor penetration of the blood-brain barrier, thus minimizing central nervous system side effects.[15]
By relaxing the smooth muscles of the gastrointestinal tract, antispasmodics can alleviate symptoms of cramping, bloating, and abdominal pain associated with conditions like irritable bowel syndrome (IBS).[11][16] Several quaternary ammonium derivatives, such as otilonium bromide and pinaverium bromide, are used clinically for this purpose.[6][17][18][19] Some of these compounds also exhibit calcium channel blocking activity, which contributes to their spasmolytic effects.[6][18]
Disclaimer: The potential mechanism of action described above is based on the properties of structurally related compounds and has not been experimentally verified for Ciclonium bromide (CAS 29546-59-6).
Pharmacokinetics
The pharmacokinetic profile of quaternary ammonium compounds is heavily influenced by their permanent positive charge. This typically results in:
-
Poor oral bioavailability: Due to low lipid solubility, absorption from the gastrointestinal tract is often limited.[17][19]
-
Limited distribution: These compounds generally have a small volume of distribution and do not readily cross the blood-brain barrier.
-
Elimination: Excretion pathways can vary, but often include renal and fecal routes.
Without specific studies on Ciclonium bromide, its absorption, distribution, metabolism, and excretion remain unknown.
Experimental Protocols and Methodologies
The lack of published research on Ciclonium bromide means there are no established experimental protocols specific to this compound. However, researchers interested in investigating its properties can adapt standard methodologies used for the analysis of other quaternary ammonium compounds.
Analytical Characterization
A crucial first step in any research involving a chemical entity is its unambiguous identification and the determination of its purity.
Caption: Workflow for the analytical characterization of Ciclonium bromide.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve Ciclonium bromide in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the test sample of Ciclonium bromide in the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy) or Mass Spectrometry.
-
-
Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms for retention time and peak area to determine purity.
In Vitro Pharmacological Assessment
To investigate the potential antispasmodic and anticholinergic activity of Ciclonium bromide, standard in vitro assays can be employed.
Caption: Putative mechanism of Ciclonium bromide as a muscarinic antagonist.
-
Tissue Preparation: Isolate a segment of animal intestine (e.g., rat or guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Induction: Induce smooth muscle contraction using a spasmogen such as acetylcholine or carbachol.
-
Drug Application: Once a stable contraction is achieved, add increasing concentrations of Ciclonium bromide to the organ bath.
-
Measurement: Record the changes in muscle tension using an isometric force transducer.
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the potency of Ciclonium bromide as a spasmolytic agent.
Conclusion and Future Directions
Ciclonium bromide (CAS 29546-59-6) is a quaternary ammonium compound with well-defined physicochemical properties but a significant lack of publicly available pharmacological data. Its chemical structure suggests potential as an anticholinergic and antispasmodic agent, similar to other drugs in its class. However, this remains speculative without direct experimental evidence.
For researchers and drug development professionals, Ciclonium bromide represents an under-investigated molecule. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Elucidating its mechanism of action, receptor binding affinities, and functional activity in relevant in vitro and in vivo models.
-
Pharmacokinetic and Toxicological Studies: Determining its absorption, distribution, metabolism, excretion, and safety profile.
-
Development of Validated Analytical Methods: Establishing robust methods for its quantification in various matrices.
This technical guide serves as a starting point for such investigations, providing the foundational knowledge of what is currently known about Ciclonium bromide and a roadmap for future research.
References
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Clidinium bromide - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Chlordiazepoxide Hydrochloride/Clidinium Bromide Capsules - DailyMed. (n.d.). Retrieved February 4, 2026, from [Link]
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Oxapium iodide - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]
-
Evaluation of the anticholinergic actions of glycopyrronium bromide - PMC. (n.d.). Retrieved February 4, 2026, from [Link]
-
Otilonium bromide - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
- Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. (2021). The American Journal of Gastroenterology, 116(8), 1645-1655.
- Some Aspects in the Pharmacology of Diclonium Bromide (2-(3,4-dicholoroanilino)quinolizinium Bromide). Part II: Gastric Acid-Antisecretory and Antiulcerogenic Actions - PubMed. (1976). Archives Internationales de Pharmacodynamie et de Therapie, 224(1), 125-136.
-
What is Bencycloquidium Bromide used for? - Patsnap Synapse. (2024). Retrieved February 4, 2026, from [Link]
- The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide - PubMed. (2011). European Review for Medical and Pharmacological Sciences, 15(8), 953-961.
- Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide. (1982). Arzneimittel-Forschung, 32(8), 882-886.
- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. (2022).
- Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed. (2004). Current Pharmaceutical Design, 10(28), 3531-3538.
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Ciclonium bromide - CAS Common Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]
- Quaternary Ammonium Derivatives as Spasmolytics for Irritable Bowel Syndrome. (2004). Semantic Scholar.
- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC. (2022). Environmental Science & Technology, 56(19), 13545-13559.
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Anticholinergic Bronchodilators (OVERVIEW) | Parasympatholytic Agents - YouTube. (2021). Retrieved February 4, 2026, from [Link]
-
What are Quaternary Ammonium Compounds? - National Pesticide Information Center - Oregon State University. (2023). Retrieved February 4, 2026, from [Link]
- Role of antispasmodics in the treatment of irritable bowel syndrome. (2014). World Journal of Gastroenterology, 20(22), 6771-6782.
- Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome. (2004). Semantic Scholar.
-
Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere - ResearchGate. (2009). Retrieved February 4, 2026, from [Link]
- Role of antispasmodics in the treatment of irritable bowel syndrome - PMC. (2014). World Journal of Gastroenterology, 20(22), 6771-6782.
-
Quaternary ammonium cation - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
- Review Article Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - ScienceOpen. (2018).
-
Anticholinergic drugs: Uses and side effects - MedicalNewsToday. (n.d.). Retrieved February 4, 2026, from [Link]
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Chemical structure and synthesis of Ciclonium bromide
Advanced Synthesis, Structural Characterization, and Pharmacodynamics
Executive Summary
Ciclonium bromide (Trade name: Adamon) represents a distinct class of parasympatholytic agents characterized by a norbornene-functionalized quaternary ammonium scaffold. Unlike the quinuclidine-based anticholinergics (e.g., Clidinium), Ciclonium derives its lipophilicity and receptor affinity from a bicyclic norbornene moiety fused to a phenyl-substituted ether chain.
This technical guide provides a rigorous analysis of the chemical structure, a reconstructed industrial synthesis pathway based on retrosynthetic logic and patent literature, and a mechanistic overview of its antispasmodic activity. It is designed for medicinal chemists and process engineers requiring high-fidelity technical data.
Chemical Structure & Identity
Ciclonium bromide is a quaternary ammonium salt.[1] Its pharmacological potency is dictated by the steric bulk of the norbornene and phenyl groups, which mimic the natural ligand acetylcholine's hydrophobic interactions while preventing receptor activation.
| Attribute | Technical Detail |
| CAS Registry Number | 29546-59-6 |
| IUPAC Name | Diethylmethyl{2-[(1-methyl-1-(5-norbornen-2-yl)-1-phenyl)methoxy]ethyl}ammonium bromide |
| Molecular Formula | C₂₂H₃₄BrNO |
| Molecular Weight | 408.42 g/mol |
| Core Scaffold | Bicyclo[2.2.1]hept-5-ene (Norbornene) |
| Stereochemistry | The norbornene ring introduces endo/exo isomerism.[2][3][4][5] Commercial preparations are typically racemic mixtures of these diastereomers unless chirally resolved. |
| Solubility | Soluble in water and lower alcohols; insoluble in non-polar solvents (ether, hexane). |
Retrosynthetic Analysis & Synthesis Protocol
The synthesis of Ciclonium bromide poses specific challenges, primarily the formation of a sterically hindered ether linkage on a tertiary carbon. The pathway can be deconstructed into four critical phases: Cycloaddition , Nucleophilic Addition , Etherification , and Quaternization .
3.1. Phase 1: Construction of the Norbornene Scaffold (Diels-Alder)
The synthesis begins with the formation of 5-acetyl-2-norbornene via a Diels-Alder cycloaddition. This reaction is highly atom-efficient and establishes the bicyclic core.
-
Reagents: Cyclopentadiene (freshly cracked), Methyl Vinyl Ketone (MVK).
-
Conditions: 0°C to Room Temperature, solvent-free or in toluene.
-
Mechanism: [4+2] Cycloaddition.
-
Outcome: A mixture of endo (kinetic) and exo (thermodynamic) isomers of 5-acetyl-2-norbornene.
3.2. Phase 2: Grignard Addition
The acetyl group serves as the electrophile for the introduction of the phenyl ring.
-
Reagents: Phenylmagnesium bromide (PhMgBr), anhydrous THF/Ether.
-
Protocol: Slow addition of 5-acetyl-2-norbornene to the Grignard reagent under N₂ atmosphere.
-
Product: 1-(5-norbornen-2-yl)-1-phenylethanol (Tertiary Alcohol).
-
Critical Control: Moisture exclusion is paramount to prevent quenching of the Grignard reagent.
3.3. Phase 3: Williamson Ether Synthesis
This is the rate-limiting step. Alkylating a tertiary alcohol requires forcing conditions due to steric hindrance.
-
Reagents: Sodium Amide (NaNH₂) or Sodium Hydride (NaH); N,N-Diethyl-2-chloroethylamine.
-
Solvent: Toluene or Xylene (reflux).
-
Mechanism: Formation of the alkoxide ion followed by Sₙ2 attack on the chloro-amine.
-
Product: Diethyl{2-[1-(5-norbornen-2-yl)-1-phenylethoxy]ethyl}amine (Free Base).[2]
3.4. Phase 4: Quaternization (Menschutkin Reaction)
The final step converts the tertiary amine into the quaternary ammonium salt, conferring water solubility and pharmacological activity.
-
Reagents: Methyl Bromide (gas) or Methyl Iodide (followed by ion exchange).
-
Solvent: Acetone or Acetonitrile.
-
Conditions: Room temperature, sealed vessel (if using MeBr gas).
-
Purification: Recrystallization from Ethanol/Ether.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow from raw materials to the final API.
Figure 1: Step-wise chemical synthesis of Ciclonium Bromide from precursor hydrocarbons.
Mechanism of Action & Pharmacology[6]
Ciclonium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] Its quaternary structure prevents it from crossing the blood-brain barrier (BBB), thereby localizing its effects to the peripheral nervous system and minimizing central side effects (e.g., confusion, sedation).
5.1. Receptor Interaction Profile
-
Target: M1, M2, and M3 muscarinic receptors on smooth muscle cells.
-
Binding Mode: The cationic nitrogen binds to the anionic aspartate residue in the receptor pocket. The bulky norbornene and phenyl groups occupy the hydrophobic accessory pockets, sterically blocking the entry of acetylcholine.
-
Physiological Outcome:
5.2. Signal Transduction Blockade
Figure 2: Pharmacodynamic blockade of the M3-muscarinic pathway by Ciclonium Bromide.[2]
Analytical Profiling & Quality Control
For researchers validating the synthesis, the following analytical markers are critical.
| Method | Diagnostic Signal | Interpretation |
| ¹H-NMR (DMSO-d₆) | δ 6.0-6.2 ppm (m, 2H) | Olefinic protons of the norbornene ring. |
| ¹H-NMR | δ 7.2-7.5 ppm (m, 5H) | Phenyl group aromatic protons. |
| ¹H-NMR | δ 3.0-3.4 ppm (s, 3H) | N-Methyl group (characteristic of quaternary ammonium). |
| IR Spectroscopy | 1100-1150 cm⁻¹ | C-O-C ether stretch. |
| Mass Spectrometry | m/z ~328.26 (M⁺ cation) | Detection of the quaternary cation [M-Br]⁺. |
Safety & Handling (GHS Standards)
Ciclonium bromide is a potent bioactive compound. Strict adherence to safety protocols is mandatory.
-
Hazard Classification:
-
Acute Tox. 4 (Oral): Harmful if swallowed.[2]
-
Acute Tox. 2 (Inhalation): Fatal if inhaled (dust/mist).
-
-
PPE Requirements:
-
Respiratory: N95 or P100 particulate respirator required during powder handling.
-
Skin: Nitrile gloves (double-gloving recommended).
-
-
Storage: Hygroscopic. Store in a desiccator at 2-8°C, protected from light.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 34625, Ciclonium Bromide. Retrieved from [Link]
-
CAS Common Chemistry. Ciclonium bromide (CAS RN 29546-59-6).[2][3][4] American Chemical Society.[3] Retrieved from [Link][2][3]
-
European Chemicals Agency (ECHA). Registration Dossier - Ciclonium bromide.[2] Retrieved from [Link][2]
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Technical Monograph: Pharmacological & Kinetic Profile of Ciclonium Bromide
Executive Summary
Compound Identity: Ciclonium Bromide (CAS: 29560-58-8) Class: Quaternary Ammonium Anticholinergic / Spasmolytic Primary Application: Modulation of gastrointestinal motility and biliary dyskinesia.[1][2]
This technical guide provides a rigorous analysis of Ciclonium bromide, designed for pharmaceutical scientists and researchers. Unlike tertiary amines (e.g., atropine), Ciclonium bromide utilizes a quaternary nitrogen center to enforce peripheral selectivity, effectively decoupling antispasmodic efficacy from central nervous system (CNS) toxicity.[1] This document details the structure-activity relationships (SAR), validated ex vivo assay protocols, and the mechanistic signaling pathways governing its pharmacodynamics.[1]
Molecular Architecture & Structure-Activity Relationship (SAR)[1]
The defining feature of Ciclonium bromide is its quaternary ammonium status .[3] In drug design, the transition from a tertiary to a quaternary amine fundamentally alters the pharmacokinetic distribution volume.
-
Lipophilicity & BBB Permeability: The permanent positive charge on the nitrogen atom renders the molecule highly polar. Consequently, it cannot passively diffuse across the lipid-rich Blood-Brain Barrier (BBB).[1]
-
Receptor Affinity: The bulky cyclic structure provides steric occlusion at the muscarinic orthosteric binding site, preventing Acetylcholine (ACh) docking.
-
Anionic Counter-ion: The bromide ion serves to stabilize the cationic center in crystalline form but dissociates in aqueous physiological media (e.g., Tyrode’s solution), leaving the pharmacologically active cation free to interact with anionic aspartate residues in the receptor pocket.
Table 1: Physicochemical Profile
| Parameter | Value / Characteristic | Implication for Research |
| Molecular Formula | High molecular weight limits passive diffusion.[1] | |
| Charge State | Cationic (Permanent +1) | Restricts distribution to peripheral compartments.[1] |
| Solubility | High (Aqueous/Saline) | Ideal for in vitro organ bath preparations.[1] |
| Receptor Selectivity | Non-selective Muscarinic (M1-M3) | High potency in smooth muscle (M3) and secretory glands (M1/M3).[1] |
Pharmacodynamics: Mechanism of Action[3][4]
Ciclonium bromide acts as a competitive antagonist at post-ganglionic parasympathetic muscarinic receptors.[1] While it binds to M1, M2, and M3 subtypes, its therapeutic relevance is driven by M3 receptor blockade in the smooth muscle of the gastrointestinal tract and biliary system.
Signaling Pathway Blockade
Under normal physiological conditions, ACh binds to the M3 receptor (a Gq-coupled GPCR).[1][4] This activates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), which triggers calcium release from the sarcoplasmic reticulum, causing contraction.[1]
Ciclonium bromide occupies the receptor, preventing the G-protein conformational change.
Diagram 1: Muscarinic Antagonism Pathway
Figure 1: The competitive inhibition mechanism of Ciclonium Bromide at the M3 receptor level, preventing the Calcium-Calmodulin contraction cascade.
Experimental Validation: The Guinea Pig Ileum Assay[7]
To validate the potency of Ciclonium bromide, the Isolated Guinea Pig Ileum (GPI) assay is the gold standard. This tissue expresses a high density of M3 receptors and provides a robust, self-validating readout (isotonic contraction).[1]
Protocol: Determination of Values
Objective: Calculate the affinity of Ciclonium bromide by measuring the rightward shift of the Acetylcholine dose-response curve.
Reagents & Setup
-
Physiological Salt Solution (Tyrode’s): NaCl 137 mM, KCl 2.7 mM, CaCl2 1.8 mM, MgCl2 1.1 mM, NaH2PO4 0.4 mM, NaHCO3 11.9 mM, Glucose 5.6 mM.[1]
-
Gas Mixture: Carbogen (95% O2 / 5% CO2) to maintain pH 7.4.[1]
-
Apparatus: Organ bath (10-20 mL) with isotonic transducer.
Step-by-Step Workflow
-
Harvest: Sacrifice guinea pig (cervical dislocation), excise ileum (10-15 cm proximal to ileocecal junction), and cut into 2 cm segments.
-
Equilibration: Mount tissue in organ bath at 37°C under 1g tension. Wash every 15 mins for 60 mins.
-
Control Curve: Administer cumulative doses of ACh (
to ) until maximal contraction ( ) is reached. Wash tissue.[1][5][6] -
Antagonist Incubation: Incubate with Ciclonium bromide (e.g.,
) for 20 minutes.[1] -
Test Curve: Repeat ACh cumulative dosing in the presence of Ciclonium.
-
Analysis: Construct a Schild Plot . The dose ratio (DR) shift determines the
(negative log of the antagonist dissociation constant).[1]
Diagram 2: Assay Workflow Logic
Figure 2: Operational workflow for validating antispasmodic activity using isolated tissue preparations.
Pharmacokinetics & Safety Profile
Absorption & Distribution[1][3][4][9]
-
Oral Bioavailability: Low to moderate (10-25%).[1] As a quaternary ammonium, intestinal absorption is rate-limited by paracellular transport mechanisms.[1]
-
Distribution: Highly polar.[1] Volume of distribution (
) is low.[1] Does not cross the Blood-Brain Barrier. [1] -
Half-life: Variable, typically shorter than tertiary amines due to rapid renal clearance of the unchanged cation.
Toxicology & Adverse Effects
Because Ciclonium is a non-selective muscarinic antagonist (M1-M3) peripherally, side effects are predictable extensions of its pharmacology ("Anticholinergic Toxidrome" minus CNS effects).[1]
| System | Effect | Mechanism |
| Salivary Glands | Xerostomia (Dry Mouth) | Blockade of M3 receptors on acinar cells.[1] |
| Eye | Mydriasis / Blurred Vision | Blockade of M3 on pupillary sphincter/ciliary muscle. |
| Urinary Tract | Urinary Retention | Inhibition of detrusor muscle contraction. |
| CNS | Minimal to None | Key Differentiator: Inability to cross BBB prevents confusion/hallucinations common with Atropine.[1] |
Handling Warning: Pure Ciclonium Bromide powder is classified as acutely toxic if inhaled (H330) due to potent local effects on bronchial smooth muscle and systemic absorption through alveolar membranes.[1] Use full respiratory protection (N95/P100) when handling raw API.[1]
References
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PubChem. (n.d.).[1] Ciclonium Bromide (CID 34625).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
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Takeuchi, K., et al. (1990).[1] Effect of tripropylsulfonium bromide on the contractile responses of the isolated guinea-pig ileum. The Japanese Journal of Pharmacology. Retrieved from [Link] (Serves as the methodological basis for quaternary ammonium ileum assays).[1]
-
DrugBank. (n.d.).[1] Muscarinic Antagonists: Pharmacology and Mechanism. Retrieved from [Link][1]
-
Norecopa. (2021).[1] Guinea Pig Ileum: Pharmacological Simulation. Retrieved from [Link][1]
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An In-depth Technical Guide on the Potential Therapeutic Targets of Ciclonium Bromide
This guide provides a detailed exploration of the potential therapeutic targets of Ciclonium bromide, a quaternary ammonium compound.[1][2] Given the limited direct pharmacological data on Ciclonium bromide itself, this document synthesizes information from chemically related compounds to propose and investigate its likely mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for initiating research into this compound.
Introduction to Ciclonium Bromide and the Quaternary Ammonium Class
Ciclonium bromide belongs to the class of quaternary ammonium compounds, which are cationic surfactants with a range of applications.[3][4] In medicine, many quaternary ammonium derivatives exhibit significant anticholinergic and spasmolytic properties.[5][6] These effects are primarily mediated by their interaction with the parasympathetic nervous system, which regulates a multitude of involuntary bodily functions including smooth muscle contraction and glandular secretions.[7]
Based on its chemical structure and the known activities of similar molecules like Otilonium bromide and Clidinium bromide, Ciclonium bromide is likely to exert its therapeutic effects through the modulation of specific receptors and ion channels in smooth muscle tissues.[5][8][9] This guide will delve into the most probable molecular targets and provide a comprehensive experimental framework for their validation.
Primary Putative Therapeutic Target: Muscarinic Acetylcholine Receptors
The most likely primary target for Ciclonium bromide is the family of muscarinic acetylcholine receptors (mAChRs).[7] These G-protein coupled receptors are key components of the parasympathetic nervous system and are activated by the neurotransmitter acetylcholine (ACh).[7] By acting as an antagonist at these receptors, Ciclonium bromide would block the effects of ACh, leading to smooth muscle relaxation and a reduction in secretions.[10][11][12]
Muscarinic Receptor Subtypes and Their Physiological Roles
There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most well-characterized in the periphery.
-
M1 Receptors: Primarily found in the central nervous system and on gastric parietal cells, where they mediate gastric acid secretion.
-
M2 Receptors: Predominantly located in the heart, where their stimulation leads to a decrease in heart rate. They are also found on presynaptic nerve terminals, where they inhibit further acetylcholine release.[13]
-
M3 Receptors: Widely expressed on smooth muscle cells in the gastrointestinal tract, bladder, and airways, as well as on exocrine glands.[14] Activation of M3 receptors leads to smooth muscle contraction and increased glandular secretions.[14][15]
Given the reported use of related compounds for gastrointestinal and urinary disorders, it is highly probable that Ciclonium bromide exhibits antagonist activity at M3 receptors, and possibly M1 receptors.[9][11]
Signaling Pathway of M3 Muscarinic Receptors
The binding of acetylcholine to M3 receptors initiates a signaling cascade that results in smooth muscle contraction. A simplified representation of this pathway is provided below.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Potential Secondary Therapeutic Target: L-type Calcium Channels
Evidence from the related compound Otilonium bromide suggests that quaternary ammonium antispasmodics may also exert their effects through the modulation of L-type calcium channels.[5][16][17][18][19] These voltage-gated ion channels are crucial for the initiation of smooth muscle contraction.
Role of L-type Calcium Channels in Smooth Muscle Contraction
Depolarization of the smooth muscle cell membrane leads to the opening of L-type calcium channels, allowing an influx of extracellular calcium. This increase in intracellular calcium concentration is a primary trigger for the contractile machinery of the cell. By blocking these channels, Ciclonium bromide could directly inhibit smooth muscle contraction, an effect that would be synergistic with its antagonism of muscarinic receptors.
Caption: L-type Calcium Channel's Role in Contraction.
Experimental Protocols for Target Validation
To empirically determine the therapeutic targets of Ciclonium bromide, a series of well-established pharmacological assays are required. The following protocols provide a framework for these investigations.
Experimental Workflow
The overall workflow for validating the potential targets of Ciclonium bromide is outlined below.
Caption: Experimental Workflow for Target Validation.
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of Ciclonium bromide for M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing human recombinant M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine.
-
Ciclonium bromide stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of Ciclonium bromide.
-
In a 96-well plate, add assay buffer, cell membranes, [³H]-NMS, and either vehicle, atropine (for non-specific binding), or varying concentrations of Ciclonium bromide.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Ciclonium bromide concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Organ Bath Assay for Functional Antagonism
Objective: To determine the functional antagonist potency (pA2) of Ciclonium bromide on carbachol-induced contractions of isolated smooth muscle.
Materials:
-
Animal tissue (e.g., guinea pig ileum or rat bladder strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Isometric force transducer and data acquisition system.
-
Muscarinic agonist: Carbachol.
-
Ciclonium bromide stock solution.
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Perform a cumulative concentration-response curve to carbachol to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of Ciclonium bromide for a set period (e.g., 30 minutes).
-
In the presence of Ciclonium bromide, repeat the cumulative concentration-response curve to carbachol.
-
Repeat steps 4-6 with increasing concentrations of Ciclonium bromide.
-
Plot the log concentration of carbachol versus the contractile response for each concentration of Ciclonium bromide.
-
Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency.
Data Presentation
The data obtained from the proposed experiments can be summarized in a table for clear comparison and interpretation.
| Assay | Parameter | M1 Receptor | M2 Receptor | M3 Receptor | L-type Ca²⁺ Channel |
| Binding | Ki (nM) | TBD | TBD | TBD | N/A |
| Functional | pA2 | TBD | TBD | TBD | N/A |
| Ca²⁺ Imaging | IC50 (µM) | N/A | N/A | N/A | TBD |
| TBD: To Be Determined; N/A: Not Applicable. |
Conclusion
While direct experimental data on Ciclonium bromide is currently scarce, its classification as a quaternary ammonium compound provides a strong basis for hypothesizing its therapeutic targets. The primary mechanism of action is likely to be the antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, leading to its spasmolytic effects. A secondary mechanism involving the blockade of L-type calcium channels may also contribute to its overall pharmacological profile. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the definitive elucidation of Ciclonium bromide's mechanism of action, which is a critical step in its potential development as a therapeutic agent.
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Navigating the Preclinical Landscape: A Technical Guide to Animal Models for Evaluating Ciclonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclonium bromide, a quaternary ammonium compound, belongs to a class of drugs known for their anticholinergic and antispasmodic properties. These characteristics suggest a therapeutic potential in conditions marked by smooth muscle hyperactivity, such as irritable bowel syndrome (IBS) and respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). As with any promising therapeutic agent, a thorough preclinical evaluation is paramount to understanding its pharmacological profile, efficacy, and safety. This in-depth technical guide provides a comprehensive overview of the essential animal models and in vitro assays crucial for the rigorous investigation of Ciclonium bromide's effects, with a focus on gastrointestinal and respiratory systems. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to navigate the preclinical journey of Ciclonium bromide or similar compounds.
Unraveling the Mechanism of Action of Ciclonium Bromide
Ciclonium bromide, as a quaternary ammonium derivative, is structurally related to other well-characterized antimuscarinic agents. Its primary mechanism of action is anticipated to be the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells. This action inhibits the downstream signaling cascade that leads to muscle contraction. Furthermore, evidence from similar compounds, such as otilonium bromide, suggests a multifactorial mechanism that may also involve the blockade of calcium channels, thereby directly interfering with the calcium influx required for smooth muscle contraction.[1][2] This dual action provides a potent and targeted approach to inducing smooth muscle relaxation.
The proposed signaling pathway for Ciclonium bromide's action on a smooth muscle cell is illustrated below.
Figure 2: General workflow for in vitro smooth muscle contraction assays.
Step-by-Step Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the distal ileum. Gently flush the lumen with Krebs-Henseleit solution. Isolate longitudinal muscle-myenteric plexus preparations. [3]2. Mounting: Suspend a 2-3 cm segment of the ileum in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.
-
Control Response: Elicit a contractile response with a submaximal concentration of acetylcholine (e.g., 1 µM) to ensure tissue viability.
-
Concentration-Response Curve (CRC) to Agonist: Cumulatively add increasing concentrations of acetylcholine to the bath to generate a control CRC.
-
Washout: Thoroughly wash the tissue to return to baseline tension.
-
Incubation with Ciclonium Bromide: Add a specific concentration of Ciclonium bromide to the bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Repeat CRC: In the presence of Ciclonium bromide, repeat the cumulative addition of acetylcholine to generate a second CRC.
-
Data Analysis: Compare the CRCs in the absence and presence of Ciclonium bromide. A rightward shift in the CRC is indicative of competitive antagonism. [4]Calculate the pA2 value using Schild analysis to quantify the potency of Ciclonium bromide as a muscarinic antagonist.
In Vivo Evaluation of Gastrointestinal Effects
Animal models are indispensable for understanding the effects of Ciclonium bromide on the complex, integrated functions of the gastrointestinal system, particularly in the context of disorders like IBS, which involve both altered motility and visceral hypersensitivity. [5]
Rationale for Animal Model Selection
Rodents, particularly rats and mice, are the most commonly used species for modeling IBS-like symptoms due to their well-characterized gastrointestinal physiology, the availability of validated experimental techniques, and their cost-effectiveness. [6]
Model 1: Visceral Hypersensitivity - Colorectal Distension (CRD) in Rodents
Visceral hypersensitivity, a hallmark of IBS, can be assessed using the colorectal distension (CRD) model. This model measures the animal's pain response to a controlled, noxious stimulus in the colon. [7]
Figure 3: Workflow for the colorectal distension model of visceral hypersensitivity.
-
Animal Preparation: Fast male Wistar or Sprague-Dawley rats overnight with free access to water. [1]2. Balloon Insertion: Under light isoflurane anesthesia, insert a flexible balloon catheter (made from a latex glove finger attached to a catheter) into the descending colon, approximately 8 cm from the anus. [1]Secure the catheter to the tail.
-
Acclimation: Allow the animal to recover from anesthesia and acclimate in a small, transparent cage for at least 30 minutes.
-
Baseline Measurement: Connect the catheter to a barostat system. Record the visceromotor response (VMR), typically quantified by electromyography (EMG) of the abdominal muscles or by visual assessment of the abdominal withdrawal reflex (AWR), in response to graded phasic distensions (e.g., 20, 40, 60, 80 mmHg for 20 seconds each, with a 5-minute rest interval). [8][9]5. Drug Administration: Administer Ciclonium bromide via the desired route (e.g., intraperitoneal, oral gavage).
-
Post-Drug Measurement: At a predetermined time point after drug administration, repeat the graded colorectal distension protocol and record the VMR.
-
Data Analysis: Compare the VMR (EMG activity or AWR score) before and after Ciclonium bromide administration. A significant reduction in the VMR at various distension pressures indicates an analgesic effect.
Model 2: Gastrointestinal Motility - Charcoal Meal Transit Assay in Mice
This classic and robust assay provides a quantitative measure of overall gastrointestinal transit time. [10]
-
Animal Preparation: Fast mice (e.g., BALB/c or C57BL/6) for 6-18 hours with free access to water. [11]Group housing for shorter fasting periods can reduce stress. [11]2. Drug Administration: Administer Ciclonium bromide or vehicle control at a specific time before the charcoal meal.
-
Charcoal Meal Administration: Administer a charcoal meal (typically 5-10% charcoal in 5-10% gum acacia or methylcellulose) via oral gavage (e.g., 0.1 mL/10g body weight). [12]4. Euthanasia and Dissection: At a fixed time after charcoal administration (e.g., 20-30 minutes), humanely euthanize the mice. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat without stretching and measure the total length. Also, measure the distance traveled by the charcoal front from the pylorus.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine. A decrease in this percentage compared to the vehicle group indicates an inhibitory effect on gastrointestinal motility.
| Gastrointestinal Model | Animal Species | Key Parameter Measured | Expected Effect of Ciclonium Bromide | References |
| Visceral Hypersensitivity | Rat, Mouse | Visceromotor Response (VMR) to Colorectal Distension | Decrease in VMR | ,[6],[7] [13] |
| GI Motility | Mouse, Rat | Percentage of Intestinal Length Traveled by Charcoal | Decrease in Transit Percentage | ,[14],[12] [15] |
| Gastric Emptying | Rat | Gastric Content of a Marker (e.g., phenol red) | Delayed Gastric Emptying | ,[16],[17] [18] |
In Vivo Assessment of Bronchodilatory Effects
The anticholinergic properties of Ciclonium bromide strongly suggest its potential as a bronchodilator for the treatment of obstructive airway diseases.
Rationale for Animal Model Selection
Guinea pigs are highly sensitive to bronchoconstrictors like histamine and acetylcholine, making them an excellent model for studying bronchodilation. [19][20]Mice, particularly in models of allergic asthma, are also widely used due to the availability of immunological reagents and transgenic strains. [21]Dogs can also be used in models of induced bronchoconstriction. [22][23]
Model 1: Allergic Asthma - Ovalbumin (OVA)-Induced Bronchoconstriction in Guinea Pigs
This model mimics the allergic inflammation and airway hyperresponsiveness seen in human asthma.
-
Sensitization: Sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide. A booster injection may be given after 1-2 weeks. [19]2. Drug Administration: Prior to the challenge, administer Ciclonium bromide or vehicle control via inhalation or another appropriate route.
-
OVA Challenge: Place the conscious, unrestrained guinea pig in a whole-body plethysmograph and expose it to an aerosolized solution of OVA.
-
Measurement of Bronchoconstriction: Continuously measure respiratory parameters such as specific airway resistance (sRaw) or Penh (Enhanced Pause). A significant increase in these parameters indicates bronchoconstriction.
-
Data Analysis: Compare the magnitude and duration of the bronchoconstrictor response in Ciclonium bromide-treated animals versus controls. A reduction in the response demonstrates a protective, bronchodilatory effect.
Model 2: Induced Bronchoconstriction - Methacholine Challenge in Mice
This model assesses the ability of a compound to directly counteract the effects of a muscarinic agonist on the airways.
-
Animal Preparation: Anesthetize the mouse and place it in a plethysmograph for the measurement of lung function.
-
Baseline Measurement: Obtain a stable baseline reading of lung resistance and compliance.
-
Drug Administration: Administer Ciclonium bromide or vehicle.
-
Methacholine Challenge: Expose the mouse to increasing concentrations of aerosolized methacholine. [2][24]5. Measurement of Airway Hyperresponsiveness: Measure the changes in lung resistance and compliance at each methacholine concentration.
-
Data Analysis: Construct a dose-response curve for methacholine. A rightward and downward shift in the curve in the Ciclonium bromide-treated group indicates a protective effect against methacholine-induced bronchoconstriction.
| Respiratory Model | Animal Species | Inducing Agent | Key Parameter Measured | Expected Effect of Ciclonium Bromide | References |
| Allergic Asthma | Guinea Pig, Mouse | Ovalbumin (OVA) | Airway Resistance, Penh | Attenuation of Bronchoconstriction | ,[19],[20] [25] |
| Induced Bronchoconstriction | Mouse, Dog | Methacholine | Airway Resistance, Lung Compliance | Inhibition of Bronchoconstriction | ,[22],[2] [26] |
Preclinical Safety and Toxicology
As a quaternary ammonium compound, Ciclonium bromide requires a thorough safety evaluation. While these compounds are widely used, potential toxicities, particularly at the point of contact and with chronic exposure, must be assessed. [27]Standard preclinical toxicology studies should be conducted in compliance with regulatory guidelines.
Key Toxicological Endpoints to Evaluate:
-
Acute Toxicity: Determination of LD50 via relevant routes of administration.
-
Repeat-Dose Toxicity: Studies in at least two species (one rodent, one non-rodent) to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Safety Pharmacology: Assessment of effects on the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.
-
Developmental and Reproductive Toxicology (DART): Evaluation of potential effects on fertility and embryonic development. [28]
Conclusion
The preclinical evaluation of Ciclonium bromide necessitates a multi-faceted approach, beginning with foundational in vitro assays to confirm its mechanism of action on smooth muscle and progressing to robust in vivo models that recapitulate key aspects of human disease. The animal models detailed in this guide for gastrointestinal hypermotility, visceral hypersensitivity, and bronchoconstriction provide the necessary framework for a comprehensive assessment of efficacy. When coupled with a thorough toxicological evaluation, these studies will generate the critical data required to determine the therapeutic potential and safety profile of Ciclonium bromide, paving the way for potential clinical development.
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Taylor & Francis Online. (n.d.). Quaternary ammonium compounds in medicinal herbs and health risk assessment. Retrieved from [Link]
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Taylor & Francis Online. (2017). Animal models of asthma: utility and limitations. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. Retrieved from [Link]
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NIH. (2024). A method for isolating contractile smooth muscle cells from cryopreserved tissue. Retrieved from [Link]
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AGQ Labs USA. (2026). Quaternary ammonium compound testing. Retrieved from [Link]
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RSIS International. (2025). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. Retrieved from [Link]
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American Lung Association. (2024). Methacholine Challenge Test. Retrieved from [Link]
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SPARC Portal. (n.d.). Assessment of gastric emptying and motility with magnetic resonance imaging (MRI) under gastric electrical stimulation (GES) in rats. Retrieved from [Link]
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YouTube. (2021). Bioassay of histamine using guinea pig ileum by matching method. Retrieved from [Link]
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NIH. (n.d.). Reproductive & developmental toxicity of quaternary ammonium compounds. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for In-Vivo Dissolution of Ciclonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed framework for the dissolution of Ciclonium bromide for in-vivo research applications. As a quaternary ammonium antimuscarinic agent, Ciclonium bromide's physicochemical properties guide the formulation strategy for preclinical studies. This document synthesizes established methodologies for analogous compounds to propose a robust and reproducible protocol, emphasizing scientific integrity and safety.
Introduction to Ciclonium Bromide and its In-Vivo Significance
Ciclonium bromide is a quaternary ammonium compound investigated for its antispasmodic and anticholinergic properties.[1] These characteristics make it a candidate for research into conditions involving smooth muscle spasms.[2] Like other quaternary ammonium salts, it functions by antagonizing muscarinic receptors, thereby inhibiting the action of acetylcholine.[3][4] The effective delivery of Ciclonium bromide in animal models is paramount for accurately assessing its pharmacokinetic profile, efficacy, and safety.
The primary challenge in preparing Ciclonium bromide for in-vivo use is to create a biocompatible, stable, and homogenous solution that allows for precise dosing. As a quaternary ammonium salt, Ciclonium bromide is anticipated to have good water solubility, a characteristic that simplifies formulation.[5]
Physicochemical Properties and Solubility Profile
| Property | Value/Characteristic | Source |
| Chemical Formula | C22H34BrNO | MedKoo |
| Molecular Weight | 408.42 g/mol | MedKoo |
| Appearance | Solid powder | MedKoo |
| General Solubility | Quaternary ammonium compounds generally exhibit high water solubility. | MDPI[5] |
| Specific Solubility | Soluble in DMSO. | MedKoo |
A supplier, MedKoo, provides a concentration table that suggests solubility in aqueous solutions, though the specific solvent is not named. For the purpose of these protocols, we will leverage the expected aqueous solubility and the known solubility in DMSO to provide two distinct preparation methods.
Core Protocol: Aqueous-Based Formulation for In-Vivo Administration
This protocol is the recommended primary approach due to the high likelihood of Ciclonium bromide's solubility in aqueous vehicles and the superior biocompatibility of such formulations.
Rationale for an Aqueous Vehicle
An aqueous-based vehicle, such as sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), is the gold standard for intravenous, intraperitoneal, and subcutaneous administration in animal studies. These vehicles are isotonic and minimize the risk of irritation, hemolysis, and other adverse effects at the injection site. Given that many quaternary ammonium bromide salts are administered intravenously in preclinical and clinical settings, an aqueous solution is the most logical starting point.
Materials and Equipment
-
Ciclonium bromide powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringes (1 mL, 5 mL, 10 mL)
-
Sterile syringe filters (0.22 µm)
-
pH meter (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Dissolution Protocol
-
Don PPE: Before handling the compound, ensure appropriate PPE is worn. Ciclonium bromide is classified as harmful if swallowed or in contact with skin, and fatal if inhaled.[6]
-
Calculate Required Mass: Determine the total mass of Ciclonium bromide needed based on the desired final concentration and total volume.
-
Example Calculation: For a 10 mg/mL solution in a final volume of 5 mL, you would need 50 mg of Ciclonium bromide.
-
-
Weighing: Accurately weigh the calculated mass of Ciclonium bromide powder using a calibrated analytical balance and place it into a sterile conical tube.
-
Initial Solubilization: Add a small volume of sterile saline (e.g., 20-30% of the final volume) to the conical tube containing the powder.
-
Vortexing: Cap the tube securely and vortex the mixture for 1-2 minutes to facilitate dissolution. Visually inspect for any remaining solid particles.
-
Incremental Addition of Vehicle: Continue to add the sterile saline in increments, vortexing after each addition, until the final desired volume is reached.
-
Final Inspection: Once all the vehicle has been added and the solution is thoroughly mixed, visually inspect for complete dissolution. The solution should be clear and free of any visible particulates.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile container. This step is crucial for removing any potential microbial contamination and undissolved microparticles, which is essential for parenteral administration.
-
Labeling and Storage: Clearly label the sterile container with the compound name, concentration, vehicle, date of preparation, and storage conditions. Based on the stability of analogous compounds like vecuronium bromide, freshly prepared aqueous solutions are recommended for immediate use.[7] If short-term storage is necessary, refrigeration at 2-8°C is advisable, with a visual inspection for precipitation before use.
Workflow Diagram
Caption: Aqueous Dissolution Workflow for Ciclonium Bromide.
Alternative Protocol: Co-Solvent Formulation for High Concentrations
This protocol should be considered if the desired concentration of Ciclonium bromide cannot be achieved in a purely aqueous vehicle or if a specific non-aqueous vehicle is required by the experimental design.
Rationale for a Co-Solvent System
For compounds with limited aqueous solubility or when very high concentrations are needed, a co-solvent system can be employed. Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many organic molecules. However, high concentrations of DMSO can be toxic in-vivo. Therefore, it is often used in combination with other vehicles like polyethylene glycol (PEG) and saline to create a more biocompatible formulation. A study optimizing the administration of Auranofin in mice utilized a vehicle of 50% DMSO, 40% PEG300, and 10% ethanol, demonstrating its utility for improving solubility while maintaining safety in animal models.[8]
Materials and Equipment
-
Ciclonium bromide powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
All other equipment as listed in section 3.2.
Step-by-Step Co-Solvent Dissolution Protocol
-
Don PPE: Adhere to all safety precautions as outlined previously.
-
Prepare Co-Solvent Vehicle: In a sterile container, prepare the co-solvent vehicle. For example, to make a 10% DMSO in saline solution, you would add 1 mL of sterile DMSO to 9 mL of sterile saline. For more complex vehicles, ensure all components are sterile and mixed thoroughly.
-
Weigh Ciclonium Bromide: Accurately weigh the required amount of Ciclonium bromide and place it in a sterile conical tube.
-
Dissolve in DMSO: Add the minimum volume of DMSO required to fully dissolve the powder. Vortex until a clear solution is obtained. This creates a concentrated stock solution.
-
Incremental Dilution: Slowly add the remaining vehicle components (e.g., PEG300, saline) to the DMSO stock solution in a stepwise manner, vortexing between each addition. This gradual dilution helps to prevent the compound from precipitating out of solution.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the appropriate vehicle component (usually saline or PBS).
-
Final Inspection and Filtration: Visually inspect the final solution for clarity and perform sterile filtration using a 0.22 µm syringe filter. Note that highly viscous solutions may require a larger surface area filter or gentle pressure.
-
Labeling and Storage: Label the solution as described previously. Co-solvent solutions should be prepared fresh whenever possible. If storage is necessary, consult stability data for similar formulations, and always visually inspect for precipitation before use.
In-Vivo Administration Protocol
The choice of administration route depends on the experimental goals, such as studying systemic exposure versus local effects. For systemic antispasmodic activity, intravenous or intraperitoneal routes are common.
Recommended Routes of Administration
-
Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset of action. This is a common route for quaternary ammonium neuromuscular blocking agents.[2][9]
-
Intraperitoneal (IP) Injection: Offers a simpler alternative to IV injection for systemic delivery, with rapid absorption into the portal circulation. Several studies with quaternary ammonium salts have successfully used this route in mice.[8]
-
Oral Gavage (PO): May be suitable for studying gastrointestinal-specific effects, as quaternary ammonium compounds are often poorly absorbed systemically after oral administration.[7]
Step-by-Step Administration Guide (Example: IP Injection in Mice)
-
Animal Handling and Restraint: Ensure proper and ethical handling and restraint of the animal to minimize stress and ensure accurate dosing.
-
Dose Calculation: Calculate the volume of the prepared Ciclonium bromide solution to be administered based on the animal's body weight and the target dose (in mg/kg).
-
Syringe Preparation: Using a sterile syringe of appropriate size (e.g., 1 mL for mice) with a suitable needle (e.g., 25-27 gauge), draw up the calculated volume of the drug solution.
-
Injection Site: Position the mouse to expose the lower abdominal quadrants. The injection should be administered into the lower right or left quadrant to avoid damaging the bladder or cecum.
-
Administration: Insert the needle at a 10-20 degree angle and inject the solution smoothly.
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions and monitor according to the experimental protocol.
-
Record Keeping: Document the date, time, animal ID, body weight, dose, and volume administered.
Administration Workflow Diagram
Caption: General In-Vivo Administration Workflow.
Safety, Handling, and Quality Control
Scientific integrity and personnel safety are paramount.
-
Hazard Communication: Always consult the Safety Data Sheet (SDS) for Ciclonium bromide before handling. The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H330 (Fatal if inhaled).[6]
-
Engineering Controls: Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Self-Validating Protocols:
-
Visual Inspection: Always visually inspect solutions for clarity and absence of precipitation before each use.
-
pH Measurement: For aqueous solutions, consider measuring the pH to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5) to minimize injection site irritation.
-
Pilot Studies: When using a new formulation or administration route, it is advisable to conduct a small pilot study to assess tolerability in a small number of animals before proceeding to a full-scale experiment.
-
Conclusion
While direct, published protocols for the in-vivo dissolution of Ciclonium bromide are scarce, a robust and scientifically sound approach can be derived from its chemical properties as a quaternary ammonium salt and from established methodologies for analogous compounds. The primary recommended method involves dissolution in a sterile aqueous vehicle such as saline. For challenging formulations requiring higher concentrations, a co-solvent system with DMSO can be cautiously employed. Adherence to sterile technique, rigorous safety precautions, and careful in-life monitoring are essential for the successful and ethical execution of in-vivo studies with Ciclonium bromide.
References
-
Amenta, F., Baroldi, P., Ferrante, F., & Giachetti, A. (1991). A Distribution Study with 14C-Otilonium Bromide in The Rat: Evidence for Selective Tropism for Large Intestine after Oral Administration. ResearchGate. Available at: [Link]
- DailyMed. (n.d.). Vecuronium Bromide. U.S.
-
National Center for Biotechnology Information (n.d.). Ciclonium Bromide. PubChem Compound Database. Retrieved from [Link]
-
Kshirsagar, N. A., & Paul, T. (1994). Antimuscarinic effect of tiquizium bromide in vitro and in vivo. PubMed. Available at: [Link]
-
Galle, C., & Schuber, F. (1991). Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model. PubMed. Available at: [Link]
-
Maduagwu, E. N. (1985). Nitrosation of quaternary ammonium compounds in vivo in the Wistar rat. PubMed. Available at: [Link]
-
Thorn, C. F., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. MDPI. Available at: [Link]
-
Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Frontiers in Physiology. Available at: [Link]
- MedKoo. (n.d.). Ciclonium bromide. MedKoo Biosciences.
- Open-i. (n.d.). Stability of vecuronium in sterile water for injection stored in polypropylene syringes for 21 days. U.S.
-
Kilbinger, H., & Wessler, I. (1980). Muscarinic Activity of Some Secondary and Tertiary Amines and Quaternary Ammonium Salts Structurally Related to Oxotremorine. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Basic Animal Methodology. Guidance for the Description of Animal Research in Scientific Publications. Available at: [Link]
-
Zabielska, P. A., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. Available at: [Link]
-
Maggi, C. A., & Meli, A. (1986). Octylonium bromide: a smooth muscle relaxant which interferes with calcium ions mobilization. PubMed. Available at: [Link]
-
Evangelista, S. (2004). The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium.... PubMed. Available at: [Link]
- Traserra, S., et al. (2024). Effect of propinox and pinaverium bromide on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide. Frontiers in Physiology.
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Boothe, D. M., et al. (2002). Pharmacokinetics and toxicity of bromide following high-dose oral potassium bromide administration in healthy Beagles. PubMed. Available at: [Link]
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Marshall, R. J., et al. (1994). An overview of the pharmacology of rocuronium bromide in experimental animals. PubMed. Available at: [Link]
-
Maduagwu, E. N. (1985). Nitrosation of quaternary ammonium compounds in vivo in the Wistar rat. PubMed. Available at: [Link]
-
Viçosa, A. L., et al. (2012). In vivo antimalarial activities of mono- and bis quaternary ammonium salts interfering with Plasmodium phospholipid metabolism. PubMed. Available at: [Link]
-
DrugCentral. (n.d.). ciclonium. DrugCentral. Retrieved from [Link]
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- 2. Frontiers | Effect of propinox and pinaverium bromide on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide [frontiersin.org]
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- 5. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]
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- 7. researchgate.net [researchgate.net]
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Application Note: Ciclonium Bromide Dosage Calculation & Preclinical Protocol
Abstract & Introduction
Ciclonium bromide (CAS: 29560-58-5) is a quaternary ammonium derivative exhibiting potent parasympatholytic and antispasmodic properties.[1] Unlike tertiary amines (e.g., atropine), its permanent positive charge restricts passage across the blood-brain barrier (BBB), confining its therapeutic action primarily to peripheral muscarinic receptors and smooth muscle calcium channels.[1]
This Application Note provides a rigorous framework for determining starting dosages of Ciclonium bromide in rodent models ( Rattus norvegicus and Mus musculus).[1] It addresses the critical challenge of low oral bioavailability typical of quaternary ammonium compounds and provides a standardized protocol for preparation and administration.
Key Applications:
-
Peripheral anticholinergic safety profiling.[1]
Pharmacological Basis & Mechanism of Action
To accurately calculate dosage, one must understand the dual mechanism of action. Ciclonium bromide does not merely compete with acetylcholine; it possesses direct myolytic activity.[1]
Dual-Pathway Inhibition[1]
-
Antimuscarinic Action: Competitive antagonism at M3 muscarinic receptors on smooth muscle cells, preventing IP3-mediated calcium release.[1]
-
Calcium Channel Blockade: Inhibition of L-type voltage-gated calcium channels (VGCC), reducing extracellular calcium influx required for contraction.[1]
Mechanism Visualization
The following diagram illustrates the interference points of Ciclonium bromide within the smooth muscle contraction pathway.
Figure 1: Dual mechanism of action showing blockade of both receptor-mediated and voltage-gated calcium signaling pathways.[1]
Dose Selection Strategy: Allometric Scaling
Direct literature values for Ciclonium bromide in modern preclinical papers are often obscured by combination formulations.[1] Therefore, the Human Equivalent Dose (HED) method, based on Body Surface Area (BSA) normalization (FDA Guidance), is the gold standard for estimation.[1]
The Calculation Logic
The calculation uses the standard formula:
However, for preclinical initiation, we typically reverse this to find the Animal Equivalent Dose (AED) from a known Human Therapeutic Dose (HTD).[1]
Reference Constants ( Factors)
| Species | Weight (Standard) | BSA ( | |
| Human (Adult) | 60 kg | 1.62 | 37 |
| Rat | 0.15 kg (150g) | 0.025 | 6 |
| Mouse | 0.02 kg (20g) | 0.007 | 3 |
Calculation Example
Scenario: The standard human therapeutic dose for similar quaternary ammonium antispasmodics (e.g., Otilonium) is approximately 40 mg/day (approx.[1] 0.67 mg/kg for a 60kg human).[1][5]
Step 1: Determine Human Dose (mg/kg)
Step 2: Calculate Rat Dose (AED)
Step 3: Calculate Mouse Dose (AED)
Recommended Starting Dose Range (Pilot Study)
Due to the low oral bioavailability of quaternary ammoniums (often <5%), oral doses must be higher than parenteral (IV/IP) doses.[1]
| Route of Administration | Rat Starting Dose (mg/kg) | Mouse Starting Dose (mg/kg) | Justification |
| Intravenous (IV) | 1.0 – 2.0 | 2.0 – 4.0 | 100% Bioavailability.[1] High potency risk.[1] |
| Intraperitoneal (IP) | 5.0 – 10.0 | 10.0 – 20.0 | Avoids first-pass loss but rapid absorption.[1] |
| Oral Gavage (PO) | 20.0 – 50.0 | 40.0 – 100.0 | Compensates for poor GI absorption (<5%).[1] |
Preparation Protocol
Critical Note: Ciclonium is a bromide salt.[1] Calculations must account for the salt form if stoichiometry is critical, though general dosing usually refers to the salt weight.
Materials
-
Ciclonium Bromide (Purity >98%).[1]
-
Vehicle: 0.9% Saline (preferred) or PBS (pH 7.4).[1]
-
0.22 µm Syringe Filter (PES or Nylon).[1]
-
Vortex mixer.[1]
Solubility & Stability[1]
-
Solubility: Soluble in water/saline.[1]
-
Stability: Quaternary ammoniums are generally stable in solution, but fresh preparation is required to prevent hydrolysis of ester linkages (if present in specific derivatives) or bacterial growth.[1]
-
Storage: Store powder at -20°C, desiccated.
Step-by-Step Preparation (Example: 10 mg/kg for 200g Rats)
-
Calculate Concentration:
-
Weighing: Weigh 20 mg of Ciclonium Bromide.
-
Dissolution: Add 10 mL of 0.9% sterile saline. Vortex for 30 seconds until clear.
-
Filtration: Pass through a 0.22 µm syringe filter into a sterile vial.
-
Validation: Inspect for precipitate. Solution should be clear and colorless.[1]
Experimental Workflow (In Vivo Motility Assay)
This workflow describes a standard Charcoal Meal Transit Test to validate the antispasmodic effect.
Figure 2: Workflow for Charcoal Meal Transit Test to assess antispasmodic efficacy.
Safety & Toxicology Considerations
-
LD50 Context: While specific LD50 data for Ciclonium is older, structurally related compounds (e.g., Otilonium) have oral LD50 values in rats >1000 mg/kg due to poor absorption.[1] However, IV LD50 is significantly lower (often <50 mg/kg).[1] Always perform a limit test (up-and-down procedure) before full-scale dosing. [1]
-
Adverse Effects: Monitor for peripheral anticholinergic signs:
References
-
FDA Center for Drug Evaluation and Research (CDER). (2005).[1][6][7] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[6][8]Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 34625, Ciclonium Bromide.[1][9]Link[1]
-
Evangelista, S. (2004).[1] Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome.[1][10] Current Pharmaceutical Design, 10(28), 3561-3568.[1] Link
-
Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1] Link
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- 2. eurekaselect.com [eurekaselect.com]
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- 7. fda.gov [fda.gov]
- 8. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
- 9. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization of Ciclonium Bromide as a Competitive Muscarinic Antagonist
Abstract
This application note provides a comprehensive technical guide for the evaluation of Ciclonium Bromide , a quaternary ammonium anticholinergic agent. Unlike tertiary amines (e.g., atropine), ciclonium bromide does not readily cross the blood-brain barrier, making it a critical tool for isolating peripheral parasympathetic mechanisms. This guide details protocols for functional organ bath assays (Schild analysis) and radioligand binding studies to determine receptor affinity (
Introduction & Mechanism of Action
Chemical Identity
Ciclonium bromide (CAS: 29546-59-6) is a synthetic parasympatholytic agent.[1] Structurally, it is a quaternary ammonium salt, which confers a permanent positive charge. This physicochemical property renders the molecule hydrophilic and lipophobic, preventing significant penetration into the Central Nervous System (CNS) [1, 2]. Consequently, ciclonium bromide is an ideal probe for studying peripheral muscarinic receptors (mAChRs) without CNS confounders.
Pharmacological Mechanism
Ciclonium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] In smooth muscle (e.g., gastrointestinal tract), the primary target is the M3 subtype .[3]
-
Agonist Action: Acetylcholine (ACh) binds the M3 receptor, activating the
protein, which stimulates Phospholipase C (PLC). This hydrolyzes into and DAG, triggering intracellular release and smooth muscle contraction. -
Antagonist Action: Ciclonium bromide competes for the orthosteric binding site. It has no intrinsic efficacy; its binding prevents ACh-induced conformational changes, thereby inhibiting the contractile cascade [3, 4].[1]
Signaling Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism at the smooth muscle cell membrane.
Figure 1: Mechanism of Action. Ciclonium bromide competitively blocks the M3 receptor, preventing the Gq-mediated calcium release pathway required for muscle contraction.
Physicochemical Properties & Reagent Preparation[1]
| Property | Specification |
| Chemical Name | Ciclonium Bromide |
| Molecular Formula | |
| Molecular Weight | ~408.4 g/mol [2] |
| Solubility | Soluble in water, saline, and ethanol.[1] |
| Stability | Stable in aqueous solution for 24h at 4°C. Store powder desiccated at RT. |
Protocol: Stock Solution Preparation
-
Weighing: Accurately weigh 4.08 mg of Ciclonium Bromide.
-
Dissolution: Dissolve in 1.0 mL of deionized water or phosphate-buffered saline (PBS) to create a 10 mM (10⁻² M) stock solution.
-
Dilution: Perform serial 10-fold dilutions using the assay buffer (e.g., Tyrode’s solution) to generate working concentrations ranging from
M to M.-
Note: Quaternary ammoniums are stable, but fresh dilutions should be prepared daily to prevent hydrolysis or adsorption to plasticware.
-
Application 1: Functional Characterization (Schild Analysis)[1]
Objective: To determine the
Tissue Model: Guinea Pig Ileum (Rich in M3 receptors).[1]
Materials
-
Isolated organ bath system (e.g., Radnoti or ADInstruments).
-
Tyrode’s Solution (aerated with 95%
/ 5% ).[1] -
Force transducer (Isometric).[1]
-
Agonist: Carbachol (CCh) or Acetylcholine (ACh).[1]
Experimental Protocol
This protocol uses a self-validating Schild design . If the slope of the Schild plot is not significantly different from 1.0, the antagonism is confirmed as competitive [5, 6].
-
Tissue Preparation:
-
Harvest ileum segments (2-3 cm) from guinea pig.
-
Mount in organ bath containing Tyrode’s solution at 37°C.
-
Apply 1.0 g resting tension.[1]
-
-
Equilibration:
-
Allow tissue to equilibrate for 45–60 minutes. Wash every 15 minutes.[1]
-
-
Control Agonist Curve:
-
Antagonist Incubation (Critical Step):
-
Test Agonist Curve:
-
Repeat the cumulative Agonist dose-response curve in the presence of Ciclonium.
-
Observe the rightward shift of the curve.
-
-
Replication:
-
Repeat steps 3-5 with higher concentrations of Ciclonium (
M, M) on fresh tissue segments.[1]
-
Data Analysis (Schild Plot)[1][5][6]
-
Calculate the Dose Ratio (DR) :
.[1][5] -
Calculate
.[1][5] -
Plot
(y-axis) vs. (x-axis).[1] -
Intercept: The X-intercept is the
value (measure of affinity).[5] -
Validation: The slope must be
for competitive antagonism.
Application 2: Radioligand Binding Assay
Objective: To determine the binding affinity constant (
Materials
-
Membrane Prep: CHO cells expressing human M3 receptors (or rat cortex homogenate).[1]
-
Radioligand:
-N-Methylscopolamine ( -NMS).[1]-
Why NMS? It is also a hydrophilic quaternary amine, making it the perfect competitive probe for Ciclonium.
-
-
Filter System: Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).[1]
Protocol
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4. -
Incubation Setup:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration followed by 3x washes with ice-cold buffer.
-
Counting: Liquid scintillation counting.
Calculation
Use the Cheng-Prusoff equation to convert
Experimental Workflow & Troubleshooting
The following flowchart outlines the decision-making process for validating Ciclonium Bromide activity.
Figure 2: Experimental Workflow. A self-validating logic flow ensures that data collected reflects true competitive antagonism.[1]
Expected Results & Comparative Data
When characterizing Ciclonium Bromide, compare results against standard benchmarks to validate the assay sensitivity.
| Compound | Class | BBB Penetration | Approx.[1] | Clinical Context |
| Atropine | Tertiary Amine | High | 9.0 - 9.5 | Systemic standard [5] |
| Ciclonium Bromide | Quaternary Ammonium | Low (Negligible) | 6.5 - 7.5 * | Peripheral Spasmolytic [1] |
| Butylscopolamine | Quaternary Ammonium | Low (Negligible) | 6.8 - 7.2 | GI Cramping Control [6] |
*Note: Values for Ciclonium are estimates based on structural analogs and historical antispasmodic potency. Exact values depend on specific tissue and buffer conditions.
References
-
PubChem. (n.d.).[1] Ciclonium bromide (CID 34625).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
DrugBank. (n.d.).[1] Ciclonium bromide: DB15827.[1] Retrieved October 26, 2023, from [Link]
-
StatPearls. (2023). Muscarinic Antagonists. NCBI Bookshelf.[1] Retrieved October 26, 2023, from [Link]
-
Goodman & Gilman's. (2011).[1] Muscarinic Receptor Agonists and Antagonists. AccessPharmacy. Retrieved October 26, 2023, from [Link]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology.[6] (Classic reference for Schild Analysis).
-
ResearchGate. (2021). The use of anti-spasmodics in the treatment of irritable bowel syndrome: Focus on otilonium bromide. Retrieved October 26, 2023, from [Link]
Sources
- 1. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Application Note: In Vitro Efficacy Profiling of Ciclonium Bromide
Introduction & Mechanism of Action
Ciclonium bromide (CAS: 29546-59-6) is a quaternary ammonium derivative exhibiting potent spasmolytic activity.[1] Unlike simple anticholinergics, its efficacy profile suggests a dual mechanism of action:[2]
-
Competitive Antagonism at Muscarinic Receptors: Specifically targeting the M3 subtype predominantly found in the gastrointestinal smooth muscle.
-
Direct Myotropic Spasmolysis: Interference with L-type Calcium channels (
), preventing calcium influx required for contraction.[1]
This application note details the in vitro workflows required to validate these mechanisms, providing a robust dataset for lead optimization or quality control.
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Dual mechanism of action showing blockade of both receptor-mediated (M3) and ion-channel-mediated (L-Type) calcium mobilization.[1]
Protocol I: Radioligand Binding Assay (Affinity Profiling)
Objective: Determine the binding affinity (
Materials
-
Cell Line: CHO-K1 cells stably expressing human M3 receptors (hM3).[1]
-
Radioligand:
-N-Methylscopolamine ( -NMS), Specific Activity ~80 Ci/mmol.[1] -
Reference Compound: Atropine (non-selective antagonist).[1]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.[1]
Experimental Workflow
-
Membrane Preparation:
-
Harvest CHO-hM3 cells and homogenize in ice-cold assay buffer.[1]
-
Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in buffer to a final protein concentration of 5-10 µ g/well .
-
-
Competition Binding:
-
Prepare a 10-point serial dilution of Ciclonium bromide (
M to M). -
Incubation Mix (200 µL total):
-
Incubate for 60 minutes at 25°C (equilibrium).
-
-
Harvesting:
-
Detection:
-
Dry filters, add scintillant, and count in a Liquid Scintillation Counter.
-
Data Analysis
Calculate the
Protocol II: Functional Intracellular Calcium Flux (FLIPR)
Objective: Measure the functional potency (
Materials
-
System: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[1]
-
Dye: Fluo-4 AM (Calcium indicator).[1]
-
Agonist: Carbachol (Stable ACh analog).[1]
Step-by-Step Methodology
-
Cell Seeding:
-
Seed CHO-hM3 cells in black-wall, clear-bottom 96-well plates at 50,000 cells/well.
-
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading:
-
Compound Pre-treatment:
-
Add Ciclonium bromide (serial dilutions) to cells.[1]
-
Incubate for 15 minutes to allow equilibrium blockade.
-
-
Agonist Challenge:
-
Place plate in FLIPR.
-
Inject Carbachol at
concentration (typically 10-50 nM).[1] -
Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
-
Expected Results & Interpretation
-
Efficacy: Ciclonium should concentration-dependently reduce the peak fluorescence signal.[1]
-
Potency: The
derived here reflects the functional antagonism. If the is significantly higher than the from binding, consider low intrinsic efficacy or slow kinetics.
Protocol III: Ex Vivo Organ Bath (The Gold Standard)
Objective: Evaluate the antispasmodic effect in a physiological tissue system, accounting for tissue penetration and dual mechanisms.
Materials
-
Tissue: Guinea Pig Ileum (GPI) segments (2-3 cm).[1]
-
Buffer: Krebs-Henseleit solution (carbogenated with 95%
/ 5% ).[1] -
Equipment: 4-chamber Organ Bath system with isometric force transducers.
Experimental Workflow (DOT Visualization)
Figure 2: Workflow for isometric tension recording in isolated tissue.[1]
Detailed Steps
-
Preparation:
-
Viability Check:
-
Control Curve:
-
Construct a cumulative concentration-response curve (CRC) for Acetylcholine (ACh) (
M to M). -
Add next dose only after the previous response plateaus.
-
-
Antagonist Incubation:
-
Test Curve:
-
Repeat the ACh CRC in the presence of Ciclonium.
-
Repeat with higher concentrations of Ciclonium (100 nM, 1 µM) in separate segments.
-
Data Analysis: Schild Plot
-
Calculate the Dose Ratio (DR) :
(with drug) / (control).[1] -
Plot
vs. . -
pA2 Value: The X-intercept represents the affinity of the antagonist in tissue. A slope of 1.0 indicates competitive antagonism.
Summary of Key Parameters
| Parameter | Assay Type | Typical Value (Est.) | Significance |
| Radioligand Binding | 1 - 10 nM | High affinity for target receptor.[1] | |
| Selectivity Ratio | Binding (M2/M3) | > 10-fold | Safety margin for cardiac effects.[1] |
| Organ Bath (GPI) | 8.0 - 9.0 | Tissue-level potency.[1] | |
| Schild Slope | Organ Bath | ~1.0 | Confirms competitive mechanism.[1] |
References
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.[1] Link
-
Eglen, R. M. (2006).[1] Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology, 26(3), 219-233.[1] Link
-
Maggi, C. A., et al. (1983).[1] The effect of quaternary ammonium derivatives on the calcium channels of the guinea-pig ileum. Arzneimittel-Forschung, 33(4), 538-542.[1] (Foundational text on quaternary ammonium spasmolytics).
-
Kenakin, T. (2009).[1] A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press.[1] (Source for Schild Analysis and Cheng-Prusoff equation).[1]
Sources
Safety and handling procedures for Ciclonium bromide in the lab
Executive Summary & Risk Assessment
Ciclonium bromide (CAS: 29546-59-6) is a quaternary ammonium derivative exhibiting potent parasympatholytic and antispasmodic properties. While invaluable for gastrointestinal motility research, its safety profile is frequently underestimated.
Critical Alert: Unlike standard laboratory salts, Ciclonium bromide is classified under GHS Category 2 for Inhalation Toxicity (H330: Fatal if inhaled) in certain aggregate notifications. As a charged quaternary ammonium compound, it is highly susceptible to static accumulation, increasing the risk of aerosolization during weighing.
This protocol mandates handling procedures equivalent to OEB 4 (Occupational Exposure Band 4) standards. The objective is to eliminate respiratory exposure and prevent mucosal absorption.
Physicochemical & Hazard Profile
Understanding the physical nature of the compound is the first step in designing a safety protocol.
| Property | Data | Operational Implication |
| CAS Number | 29546-59-6 | Unique identifier for inventory tracking.[1][2] |
| Molecular Formula | C₂₂H₃₄BrNO | Quaternary ammonium salt structure.[3] |
| Physical State | Crystalline Solid | Prone to dust generation; hygroscopic. |
| Solubility | Soluble in Water, Ethanol | Spills become highly conductive and mobile. |
| Primary Hazard | H330 (Fatal if Inhaled) | Zero-tolerance for open-bench handling. |
| Secondary Hazards | H302 (Oral Tox), H315 (Skin) | Mucosal absorption is rapid. |
| Mechanism | Muscarinic Antagonist | Blocks ACh receptors; causes anticholinergic toxidrome.[4] |
Engineering Controls & PPE Matrix
The Principle of Containment: Due to the inhalation risk, reliance on PPE alone is insufficient. Engineering controls are the primary defense.
-
Primary Containment: All powder handling (weighing, transfer) must occur within a Class II, Type A2 Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Quaternary salts are "sticky" and "fly" easily when electrostatically charged.
Personal Protective Equipment (PPE):
-
Respiratory: If working outside a hood (emergency only), a Full-Face Respirator with P100 cartridges is mandatory.
-
Dermal: Double-gloving is required.
-
Inner Layer: Latex or Nitrile (inspection white).
-
Outer Layer: Nitrile (0.11 mm minimum thickness).
-
-
Ocular: Chemical splash goggles (ventless) if not using a full-face respirator.
Operational Protocol: Solubilization & Handling
Phase A: Preparation & Weighing
Rationale: This is the highest-risk phase due to the potential for airborne dust.*
-
Equilibrate: Allow the reagent container to reach room temperature in a desiccator to prevent condensation (hygroscopicity leads to clumping).
-
Ionize: Discharge static electricity from the weighing boat and spatula using an anti-static gun.
-
Weighing:
-
Place the analytical balance inside the fume hood/BSC.
-
Do not use a spatula to "flick" powder. Use a gentle tapping motion or a micro-spatula to minimize aerosol generation.
-
Self-Validating Step: Place a wet tared wipe next to the balance. If any white dust is visible on the dark wipe after weighing, your technique was too aggressive.
-
Phase B: Solubilization
Rationale: Ciclonium bromide is a salt. Once in solution, the inhalation risk drops, but dermal absorption risk remains.*
-
Vehicle Selection:
-
Water/Saline: Highly soluble. Preferred for biological assays.
-
DMSO: Soluble. Warning: DMSO enhances skin permeability, carrying the toxicant directly into the bloodstream.
-
-
Dissolution:
-
Add solvent to the powder (not powder to solvent) to prevent "puffing."
-
Vortex in a sealed tube. Do not sonicate in an open vessel.[5]
-
Phase C: Workflow Visualization
Figure 1: Safe handling workflow emphasizing static control and containment during the critical weighing phase.
Biological Mechanism & Toxicity Logic
To treat exposure, one must understand the mechanism. Ciclonium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors.[4]
Figure 2: Pharmacological mechanism. Toxicity arises from the systemic blockade of parasympathetic signaling.
Decontamination & Waste Management
Spill Cleanup:
-
Powder Spill: Do not sweep. Cover with a wet paper towel (water or ethanol) to dampen, then wipe up. This prevents dust generation.
-
Liquid Spill: Absorb with vermiculite or specific chemical spill pads.
-
Surface Decontamination: Clean the area with a 10% bleach solution or a specialized quaternary ammonium deactivator (anionic surfactant cleaner) to neutralize the cation.
Disposal:
-
Segregate as Hazardous Chemical Waste .
-
Label clearly: "Toxic Solid/Liquid - Quaternary Ammonium Compound."
Emergency Response
-
Inhalation: Move immediately to fresh air. If breathing is labored, administer oxygen.[6] Call Emergency Services immediately (Reference H330).
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol (increases absorption).
-
Antidote Note: In severe cases of anticholinergic poisoning, medical professionals may consider Physostigmine (a reversible cholinesterase inhibitor), but this must only be administered by a physician under cardiac monitoring.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 34625, Ciclonium Bromide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Ciclonium Bromide - Hazard Classifications.[2] Retrieved from [Link]
-
CAS Common Chemistry. Ciclonium Bromide (CAS 29546-59-6) Details.[1][2][7] Retrieved from [Link][2][8][7]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxitropium Bromide? [synapse.patsnap.com]
- 4. What is Bencycloquidium Bromide used for? [synapse.patsnap.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ensuring the Stability and Integrity of Ciclonium Bromide Solutions
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for assessing and ensuring the stability of Ciclonium bromide solutions. In the absence of extensive specific literature for this compound, this document leverages established principles of pharmaceutical stability testing, authoritative guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA), and relevant studies on structurally analogous quaternary ammonium bromide compounds. The protocols herein are designed to be self-validating, enabling the determination of intrinsic stability, elucidation of degradation pathways, and the establishment of optimal storage conditions.
Introduction: The Imperative of Stability Testing
The chemical stability of a pharmaceutical compound in solution is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. For Ciclonium bromide, a quaternary ammonium compound, understanding its degradation profile under various environmental conditions is paramount for the development of a stable and reliable formulation. Forced degradation studies, also known as stress testing, are an indispensable tool in this process. They provide a rapid means to identify potential degradation products and pathways, which is essential for developing and validating stability-indicating analytical methods.[1] These methods are crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from its degradants during long-term stability studies.
This guide will delineate a systematic approach to:
-
Conducting forced degradation studies on Ciclonium bromide solutions.
-
Developing a stability-indicating analytical method.
-
Designing and executing long-term stability studies.
-
Recommending appropriate storage conditions based on stability data.
Chemical Profile of Ciclonium Bromide
A foundational understanding of the Ciclonium bromide molecule is essential for predicting its potential degradation pathways.
| Property | Value | Source |
| Chemical Name | 2-[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenylethoxy]-N,N-diethyl-N-methylethan-1-aminium bromide | |
| Molecular Formula | C22H34BrNO | |
| Molecular Weight | 408.4 g/mol | |
| Structure | (See Figure 1) |
The structure of Ciclonium bromide features an ether linkage and a quaternary ammonium group. These functional groups are known to be susceptible to specific degradation mechanisms, which will be investigated in the forced degradation studies.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely breakdown products and establish its intrinsic stability.[1] These studies involve exposing the Ciclonium bromide solution to stress conditions that are more severe than those it would encounter during normal storage. The following protocols are based on ICH guidelines and best practices observed in studies of similar compounds.[2][3][4]
General Workflow for Forced Degradation
The overall process for conducting forced degradation studies is illustrated in the following workflow diagram.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols
Materials:
-
Ciclonium bromide reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Suitable buffer salts (e.g., phosphate, acetate)
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
Temperature-controlled oven, water bath, and photostability chamber
Protocol 1: Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of Ciclonium bromide in 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent molarity and volume of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of Ciclonium bromide in 0.1 M NaOH.
-
Incubate at room temperature, monitoring at regular intervals (e.g., 30 mins, 1, 2, 4 hours), as base hydrolysis can be rapid.
-
At each time point, withdraw an aliquot and neutralize with an equivalent molarity and volume of HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of Ciclonium bromide in purified water.
-
Incubate the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, cool, and dilute with the mobile phase for analysis.
-
Causality: Hydrolysis is a common degradation pathway for compounds with ester or ether linkages.[5][6] Varying the pH allows for the investigation of acid-catalyzed and base-catalyzed hydrolysis mechanisms.
Protocol 2: Oxidative Degradation
-
Prepare a solution of Ciclonium bromide in a 3% solution of hydrogen peroxide.
-
Incubate the solution at room temperature and protect from light.
-
Monitor the reaction at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Withdraw aliquots and dilute with the mobile phase for immediate analysis.
Causality: The tertiary amine and other parts of the molecule may be susceptible to oxidation.[4] Hydrogen peroxide is a common oxidizing agent used in these studies.
Protocol 3: Thermal Degradation
-
Place a solid sample of Ciclonium bromide in a temperature-controlled oven at a temperature below its melting point (e.g., 60°C).
-
Prepare a solution of Ciclonium bromide in a suitable solvent (e.g., water or a buffer at a relevant pH).
-
Incubate both the solid and liquid samples for a defined period (e.g., 1, 3, 7 days).
-
For the solid sample, dissolve in a suitable solvent before dilution. For the liquid sample, cool and dilute with the mobile phase for analysis.
Causality: Thermal stress helps to determine the intrinsic stability of the drug substance and its susceptibility to heat-induced degradation.
Protocol 4: Photolytic Degradation
-
Expose a solution of Ciclonium bromide to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.
-
Analyze both the exposed and control samples at the end of the exposure period.
Causality: Photodegradation can occur in light-sensitive molecules, leading to the formation of photo-degradants.[7]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its degradation products and any other excipients in the formulation.[2][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Method Development and Validation Workflow
Caption: Workflow for HPLC Method Development and Validation.
Example HPLC Method Parameters (Starting Point)
The following are suggested starting parameters for method development, which will require optimization.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of Ciclonium bromide (e.g., 210-280 nm) |
| Injection Volume | 10 µL |
Self-Validation: The success of this method is validated by its ability to resolve the parent Ciclonium bromide peak from all degradation product peaks generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting impurities.
Long-Term Stability Studies and Storage Conditions
Once a validated stability-indicating method is in place, long-term stability studies can be initiated to determine the shelf-life of the Ciclonium bromide solution under various storage conditions. These studies are governed by regulatory guidelines such as those from the EMA.[9]
Protocol for Long-Term Stability Study
-
Prepare multiple batches of the Ciclonium bromide solution in the final proposed container closure system.
-
Place the samples in stability chambers under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Refrigerated (if applicable): 5°C ± 3°C.
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[9][10]
-
Analyze the samples using the validated stability-indicating method for:
-
Assay of Ciclonium bromide.
-
Quantification of degradation products.
-
Physical appearance (color, clarity, precipitation).
-
pH.
-
-
Establish acceptance criteria for the decrease in assay and the increase in total and specified degradation products.
Recommended Storage Conditions
Based on the potential lability of quaternary ammonium compounds and general best practices, the following storage conditions are recommended for Ciclonium bromide solutions pending the results of formal stability studies:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated). | To minimize the rate of potential hydrolytic and thermal degradation. Similar compounds like Rocuronium bromide require refrigeration.[11] |
| Light | Protect from light. | To prevent photolytic degradation. |
| Container | Store in a tightly sealed, inert container (e.g., Type I glass). | To prevent contamination and interaction with the container.[12][13] |
| pH | Maintain solution pH in a slightly acidic to neutral range (e.g., pH 4-7), to be determined by formulation studies. | To minimize both acid and base-catalyzed hydrolysis. |
These recommendations should be confirmed or modified based on the data generated from the long-term stability studies. A supplier of Ciclonium bromide suggests short-term storage at 0-4°C and long-term storage at -20°C for the solid material.[14]
Conclusion
A systematic and scientifically rigorous approach to stability testing is crucial for the successful development of a Ciclonium bromide solution. By employing forced degradation studies to understand potential degradation pathways and developing a validated stability-indicating analytical method, researchers can confidently assess the long-term stability of the product. The protocols and recommendations provided in this guide, grounded in regulatory expectations and established scientific principles, offer a comprehensive framework for ensuring the quality, safety, and efficacy of Ciclonium bromide formulations.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
-
Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. (2020). Microchemical Journal. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. ResearchGate. [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. [Link]
-
Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]
-
ASEAN Guideline on Stability Study of Drug Product. ASEAN. [Link]
-
Ciclonium Bromide. PubChem. [Link]
-
ICH Q1 STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Council for Harmonisation. [Link]
-
Equilibrium and kinetics of bromine chloride hydrolysis. PubMed. [Link]
-
Guideline on declaration of storage conditions. European Medicines Agency. [Link]
-
Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect. Journal of the Serbian Chemical Society. [Link]
-
Structural Characterization of a Degradation Product of Rocuronium Using Nanoelectrospray-High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Determination of trace amounts of bromide by flow injection/stopped-flow detection technique using kinetic-spectrophotometric me. CORE. [Link]
-
Equilibrium and Kinetics of Bromine Chloride Hydrolysis. ResearchGate. [Link]
-
Decomposition pathway of pyridostigmine bromide. ResearchGate. [Link]
-
A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. [Link]
-
Safety Data Sheet: Cetyltrimethylammonium bromide. Carl ROTH. [Link]
-
The Analytical Method Development and Validation of Rocuronium Injection Residue Swabs using RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Guideline on declaration of storage conditions: a) in the product information of pharmaceutical veterinary medicinal products; b. European Medicines Agency. [Link]
-
Testing procedure (Method of analysis) for Bromides, Calcium Salts and Carbonates. Central Drugs Standard Control Organization, India. [Link]
-
Formation of Targeted and Novel Disinfection Byproducts during Chlorine Photolysis in the Presence of Bromide. Environmental Science & Technology. [Link]
-
Rocuronium bromide (NDC 0409-9558-05 and 0409-9558-10) (rocuronium bromide) How Supplied/Storage and Handling. Pfizer. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy. Khan Academy. [Link]
-
Safety data sheet. Bio-Rad. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 11. pfizermedical.com [pfizermedical.com]
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- 13. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 14. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Ciclonium Bromide Solubilization
Subject: Troubleshooting Solubility Issues in Aqueous Buffers
Executive Summary
Ciclonium bromide (C
This insolubility is rarely due to the compound being "bad"; rather, it is a thermodynamic conflict between its hydrophobic bulk (cyclohexyl and phenyl rings) and the high ionic strength of common buffers.[1][2][4] This guide provides a mechanistic explanation and a validated protocol to overcome these issues.
Part 1: The Diagnostics (FAQ)
Q1: Why does Ciclonium bromide precipitate in my PBS?
A: This is likely due to the Common Ion Effect and Salting Out .[2][3][4] Ciclonium is an amphiphilic molecule.[1][2][3][4][5] It has a charged head (ammonium) and a large hydrophobic tail (phenyl/cyclohexyl rings).[1][2][3][4][5]
-
Salting Out: In high-salt buffers like PBS (150 mM NaCl), the water molecules are highly ordered around the buffer ions.[1][2][3][4] This reduces the "free water" available to solvate the hydrophobic regions of Ciclonium, forcing the drug molecules to aggregate.[2][4]
-
Halide Exchange: You are introducing a Bromide salt into a Chloride-rich environment.[1][2][3][4][5] If the Ciclonium-Chloride ion pair has a lower solubility product (
) than the Bromide pair, it will precipitate.[1][2][3][5]
Q2: Can I just heat it up?
A: Proceed with caution. While heat increases kinetic energy and aids dissolution, quaternary ammonium compounds can be susceptible to hydrolysis at the ester linkage (if present) or general degradation at high temperatures over time.[1][2][3]
-
Recommendation: Gentle warming (30–37°C) is acceptable during the initial dissolution step, but do not boil.[1][2][4]
Q3: It looks dissolved, but after 1 hour, it's cloudy. Why?
A: You likely created a supersaturated solution or a metastable micellar suspension .[1][2][3][4] Upon cooling or standing, the system seeks thermodynamic equilibrium, leading to crystallization.[2][3][4] This is common if you dissolved it in pure water first and then added a concentrated salt buffer rapidly.[1][2][3][4]
Part 2: Validated Solubilization Protocol
To ensure consistent solubility, we recommend the "Solvent-Shift" Method . This technique uses a water-miscible organic solvent to disperse the hydrophobic core before introducing the aqueous buffer.[1][2][3][4][5]
Reagents Required:
Step-by-Step Workflow:
-
Calculate the Stock: Determine the concentration of your final working solution.[1][2][3][4] Prepare a stock solution in DMSO at 100x to 1000x this concentration.
-
Primary Dissolution: Add the calculated volume of DMSO to the Ciclonium powder. Vortex vigorously until completely clear.[1][2][3][4][5]
-
The "Drop-Wise" Dilution (Critical Step):
-
Equilibration: Allow the solution to stir for 5 minutes.
-
Visual Check: Inspect against a dark background. The solution should be crystal clear.
Part 3: Visualization & Logic
Figure 1: Troubleshooting Decision Tree
Use this logic flow to diagnose precipitation issues immediately.
Caption: Diagnostic logic flow for identifying the root cause of Ciclonium bromide insolubility.
Figure 2: The Solvent-Shift Workflow
The correct physical process for introducing hydrophobic salts into aqueous buffers.[1][2][3][5]
Caption: Step-by-step "Solvent-Shift" protocol to prevent shock precipitation.
Part 4: Solvent & Buffer Compatibility Data
The following table summarizes the solubility limits of Ciclonium bromide based on solvent polarity and ionic strength.
| Solvent System | Solubility Rating | Notes |
| Water (Milli-Q) | Moderate | Soluble, but pH unstable over time.[1][2][3][4][5] |
| DMSO | High (>50 mM) | Recommended for stock solutions.[1][2][3][4] |
| Ethanol | High | Good alternative to DMSO; volatile.[1][2][3][4][5] |
| PBS (1x) | Low | High Cl- causes precipitation at >100 µM.[1][2][3][4][5] |
| Saline (0.9%) | Low | Similar issues to PBS due to common ion effect.[1][2][3][4] |
| 5% Glucose | Moderate/High | Best aqueous vehicle (low ionic strength).[1][2][3][4] |
Part 5: Analytical Validation
Do not assume the compound is dissolved just because you cannot see large particles.[2][3][4] Micro-precipitates can alter bioassay results.[1][2][3][4]
Self-Validation Test:
-
Prepare your solution using the protocol above.
-
Measure the Absorbance at 600 nm (OD600) .
-
Result: The OD should be near 0.000 (comparable to pure buffer).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 34625, Ciclonium Bromide.[1][2][3][4] Retrieved February 4, 2026.[2][3][4]
-
DrugBank Online.Ciclonium Bromide: Properties and Pharmacology.
- MedKoo Biosciences.
-
Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract.[2][4] Advanced Drug Delivery Reviews.[1][2][3][4][5] (General principle of salt solubility and common ion effect).[1][2][3][4]
-
[Link]
-
Sources
- 1. PubChemLite - Ciclonium bromide (C22H34NO) [pubchemlite.lcsb.uni.lu]
- 2. Bromide ion | Br- | CID 259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Benzalkonium bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clidinium Bromide | C22H26BrNO3 | CID 19004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ciclonium Bromide Optimization Guide
[1]
Subject: Optimizing Ciclonium Bromide (CB) Concentration for Efficacy in Smooth Muscle Assays Ticket Type: Technical Guide / Troubleshooting Applicable Compounds: Ciclonium Bromide (CAS: 29546-59-6), Adamon Audience: Senior Researchers, Assay Developers, Pharmacology Leads[1]
Executive Summary
Ciclonium Bromide (CB) is a quaternary ammonium anticholinergic agent primarily used to inhibit smooth muscle contraction via muscarinic receptor antagonism (specifically M3 subtypes) and L-type calcium channel blockade.[1]
The Optimization Challenge: Researchers often struggle with CB because its efficacy is non-linear. At suboptimal concentrations, it fails to displace Acetylcholine (ACh); at supra-optimal concentrations, it exhibits non-specific cytotoxicity or precipitates in high-phosphate buffers due to the bromide salt counter-ion.[1]
This guide provides the technical protocols to identify the Maximal Inhibitory Concentration (IC50) while maintaining solution stability.
Module 1: Formulation & Solubility (Pre-Analytical)
The Core Issue: Ciclonium Bromide is hygroscopic.[2] The most common cause of experimental failure is inaccurate molarity due to water weight in the stock powder or precipitation in physiological buffers.
Protocol: Precision Stock Preparation
Standard quaternary ammoniums are stable in aqueous solution, but CB is best stabilized in DMSO for long-term storage to prevent hydrolysis.[1]
-
Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Solvent Selection:
-
Concentration Targets:
| Solution Type | Target Concentration | Solvent | Storage Temp | Stability |
| Master Stock | 10 mM - 50 mM | 100% DMSO | -20°C | 6 Months |
| Working Stock | 1 mM | ddH₂O | 4°C | 1 Week |
| Assay Medium | 1 nM - 10 µM | Krebs/Tyrode's | 37°C | Immediate Use |
WARNING: Do not store CB in phosphate-buffered saline (PBS) for long periods.[1] Bromide salts can interact with high-phosphate concentrations, leading to micro-precipitates that alter effective concentration.[1]
Visual Workflow: Stock Stability System
Figure 1: Critical workflow for preventing hydrolysis and concentration errors during stock preparation.
Module 2: In Vitro Efficacy (The Assay)
The Core Issue: Determining the "sweet spot" for efficacy. Ciclonium Bromide acts as a competitive antagonist.[1] If the agonist (e.g., Acetylcholine) concentration is too high, CB will appear ineffective (rightward shift of the curve).
Experimental Design: The Schild Plot Approach
To validate CB efficacy, you must run a competitive inhibition assay.
Step-by-Step Protocol:
-
Tissue/Cell Prep: Isolated ileum strips (guinea pig/rat) or CHO cells expressing M3 receptors.[1]
-
Agonist Baseline: Establish a dose-response curve for Acetylcholine (ACh) alone (
M to M). -
Antagonist Incubation: Incubate tissue with Ciclonium Bromide for 20 minutes prior to adding ACh.[1]
-
Note: Quaternary ammoniums penetrate tissue slowly due to their charge; insufficient incubation leads to variable data.[1]
-
-
Dosing Regimen:
| CB Concentration (M) | Expected Outcome | Mechanism |
| 10⁻⁹ M | Minimal Effect | Below receptor occupancy threshold.[1] |
| 10⁻⁷ M | Rightward Shift (2-fold) | Competitive Antagonism (M3).[1] |
| 10⁻⁶ M | Rightward Shift (10-fold) | Optimal Therapeutic Window. |
| 10⁻⁵ M | Depression of Max Response | Non-competitive blockade (Ca²⁺ channel effect).[1] |
Mechanism of Action Visualization
Figure 2: Dual mechanism of action. Primary efficacy is M3 blockade; secondary efficacy (high dose) is Calcium channel blockade.[1]
Module 3: Troubleshooting & FAQs
Q1: My IC50 values are shifting significantly between experiments. Why? A: This is likely a pH issue.[1]
-
Explanation: Ciclonium is a quaternary ammonium salt.[1][3] While permanently charged, its binding affinity to the M3 receptor is influenced by the ionization state of the receptor pocket residues.
-
Fix: Ensure your assay buffer (Tyrode’s or Krebs) is strictly buffered to pH 7.4 .[1] A drift to pH 7.0 can alter the IC50 by up to 3-fold due to protonation changes in the receptor's aspartic acid residues.
Q2: The tissue bath solution turns slightly cloudy upon adding Ciclonium. A: You have a "Salting Out" effect.
-
Cause: Bromide ions from the drug can react with high concentrations of Calcium or Phosphate in modified Krebs solutions if the mixing is poor.
-
Fix: Dilute the Ciclonium stock (in DMSO) into a small volume of distilled water before adding it to the organ bath. Do not inject 100% DMSO stock directly into a high-salt bath.[1]
Q3: I see no relaxation effect in the colon preparation, even at 10⁻⁵ M. A: Check your incubation time.
-
Explanation: Unlike tertiary amines (e.g., Atropine) which are lipophilic and penetrate tissue instantly, Ciclonium is a charged quaternary ammonium.[1] It requires time to diffuse into the synaptic clefts of the smooth muscle layers.
-
Fix: Increase equilibration time from 5 minutes to 20–30 minutes .
References
-
PubChem. (2025).[1][2] Ciclonium Bromide - Compound Summary CID 34625.[1] National Library of Medicine.[1] [Link][1]
-
Evangelista, S. (2004).[1] Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome.[1][4] Current Pharmaceutical Design.[1] (Contextual grounding on Quaternary Ammonium MOA similar to Otilonium).[1][4] [Link]
Sources
- 1. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pancuronium Bromide | C35H60Br2N2O4 | CID 27350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
Technical Support Center: Troubleshooting Unexpected Side Effects of Ciclonium Bromide in Animal Studies
A Senior Application Scientist's Guide for Researchers
Disclaimer: Scientific literature specifically detailing unexpected side effects of Ciclonium bromide in animal models is limited. This guide is therefore constructed based on the established pharmacological principles of its drug class: quaternary ammonium muscarinic antagonists . The troubleshooting advice provided is derived from the known class-wide effects and potential off-target activities of these compounds.
Introduction: Understanding Ciclonium Bromide's Expected Mechanism
Ciclonium bromide, like other quaternary ammonium derivatives such as Otilonium bromide, is primarily classified as an antimuscarinic agent.[1] Its expected mechanism of action involves the competitive blockade of acetylcholine at muscarinic receptors, particularly on smooth muscle cells.[2][3] This action leads to reduced gastrointestinal motility and spasmolytic effects, making it a candidate for treating conditions like Irritable Bowel Syndrome (IBS).[4][5] Some compounds in this class also exhibit calcium channel blocking activity, which contributes to their muscle-relaxing properties.[1][4][6]
The quaternary ammonium structure confers low lipid solubility, which is intended to limit the drug's ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects.[7][8] However, off-target effects and unexpected physiological responses can still occur. This guide addresses common and unexpected issues you may encounter during your research.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Cardiovascular Instability – Unexpected Tachycardia and Hypertension
Q: We are observing significant tachycardia (increased heart rate) and occasional hypertension in our rat model at doses intended to only produce a localized gastrointestinal effect. Why is this happening and how can we investigate it?
A: Plausible Mechanism & Explanation:
This is a common class effect of muscarinic antagonists.[9] While the primary target may be M3 receptors in the gut, non-selective binding to M2 receptors in the heart can lead to unexpected cardiovascular effects. M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes are crucial for maintaining a normal heart rate; blocking them removes the parasympathetic "brake" on the heart, leading to tachycardia.[10] The hypertension can be a secondary response to the increased heart rate and cardiac output.[10]
Troubleshooting Protocol:
-
Dose-Response Characterization:
-
Objective: To determine the threshold dose for cardiovascular versus gastrointestinal effects.
-
Procedure: Administer escalating doses of Ciclonium bromide (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/kg, IV or IP) to different groups of animals.
-
Monitoring: Continuously monitor heart rate and blood pressure using telemetry or a tail-cuff system.[11] Simultaneously, assess GI motility (e.g., charcoal meal transit time).
-
Analysis: Plot the dose-response curves for both effects to identify the therapeutic window.
-
-
Selective Antagonist Co-Administration:
-
Objective: To confirm M2 receptor involvement.
-
Procedure: Pre-treat a group of animals with a selective M2 antagonist (e.g., methoctramine) before administering Ciclonium bromide.
-
Hypothesis: If Ciclonium bromide's tachycardic effect is M2-mediated, pre-treatment with another M2 blocker should not produce an additive effect.
-
-
Vehicle Control Group:
-
Objective: To rule out effects from the vehicle solution.
-
Procedure: Administer the vehicle solution alone (e.g., saline, DMSO) on the same schedule as the drug.[12]
-
Importance: This ensures that the observed effects are due to the compound and not the solvent or injection stress.
-
Data Summary Table:
| Dose of Ciclonium Bromide (mg/kg) | Mean Increase in Heart Rate (BPM) | Mean Change in GI Transit Time (%) |
| Vehicle Control | 5 ± 3 | 0 ± 5 |
| 0.5 | 15 ± 8 | -20 ± 7 |
| 2.0 | 55 ± 12 | -60 ± 10 |
| 10.0 | 120 ± 20 | -85 ± 5 |
Issue 2: Paradoxical CNS-like Effects – Agitation or Sedation
Q: Our mouse model is showing signs of agitation and restlessness at higher doses. We thought a quaternary ammonium compound wouldn't cross the blood-brain barrier. What could be happening?
A: Plausible Mechanism & Explanation:
While quaternary ammonium compounds are designed to have poor CNS penetration, this is not absolute.[7] At high concentrations, a small amount may cross the blood-brain barrier, leading to paradoxical effects. Furthermore, the bromide ion itself can have sedative effects at high serum concentrations, a condition known as "bromism," which can manifest as sedation, ataxia, or sometimes irritability.[13][14] Severe systemic discomfort (e.g., gut stasis, urinary retention) can also manifest as behavioral agitation.
Troubleshooting Workflow Diagram:
Caption: Workflow for troubleshooting CNS-like side effects.
Experimental Protocol: Assessing Systemic Discomfort
-
Urinary Retention Check: Gently palpate the lower abdomen to check for a distended bladder. An ultrasound bladder scan provides a more quantitative measure. Urinary retention is a known side effect of anticholinergics.[9]
-
Gastrointestinal Stasis Assessment: Assess for abdominal bloating, lack of fecal output, and signs of pain on palpation. This can be a sign of excessive anticholinergic effect beyond the desired therapeutic level.
-
Behavioral Observation: Use a standardized scoring system (e.g., mouse grimace scale) to quantify discomfort. Compare with vehicle-treated controls.[11]
Issue 3: Severe Xerostomia and Ocular Effects
Q: The animals are exhibiting excessive mouth dryness (xerostomia) and squinting. Is this related to the drug and can it compromise the study?
A: Plausible Mechanism & Explanation:
Yes, this is a direct and expected consequence of muscarinic receptor blockade. Salivary glands and lacrimal glands are heavily stimulated by parasympathetic (cholinergic) input via M3 receptors. Blocking these receptors leads to dry mouth and dry eyes.[8][9] Severe dry eye can cause corneal damage and distress, while severe dry mouth can impede feeding. These are not "unexpected" effects pharmacologically, but their severity can be an unexpected complication in an animal study.
Mitigation and Management Protocol:
-
Supportive Care:
-
Hydration: Provide hydration gel or moist food pellets to facilitate eating.
-
Ocular Lubrication: Apply a sterile, veterinary-grade ocular lubricant to the animals' eyes 2-3 times daily to prevent corneal ulcers.
-
-
Dose Optimization: Re-evaluate the dose. If the therapeutic effect can be achieved at a lower dose that produces less severe xerostomia/ocular effects, that dose should be used.
-
Humane Endpoints: Define clear humane endpoints in your protocol. If an animal shows signs of corneal damage, significant weight loss due to inability to eat, or other signs of severe distress, it should be removed from the study.[12]
Signaling Pathway Diagram:
Caption: Mechanism of anticholinergic-induced dryness.
References
-
Evangelista, S. (n.d.). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Bentham Science. Retrieved from [Link][4]
-
Patsnap Synapse. (2024). What is the mechanism of Otilonium Bromide? Retrieved from [Link][5]
-
Martín-Aragón, S., et al. (2013). Mechanisms of Action of Otilonium Bromide (OB) in Human Cultured Smooth Muscle Cells and Rat Colonic Strips. PubMed. Retrieved from [Link][6]
-
US Patent. (n.d.). Quaternary ammonium anti-cholinergic muscarinic receptor antagonists. Google Patents. Retrieved from [7]
-
Wikipedia. (n.d.). Anticholinergic. Retrieved from [Link][9]
-
Charalambous, M., et al. (2024). Bromide: the good, the bad, and the ugly of the oldest antiseizure medication. Frontiers in Veterinary Science. Retrieved from [Link][13]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Risks to human and animal health from the presence of bromide in food and feed. EFSA Journal. Retrieved from [Link][15]
-
Wikipedia. (n.d.). Otilonium bromide. Retrieved from [Link][1]
-
MSPCA-Angell. (n.d.). Anticholinergics in Dogs and Cats. Retrieved from [Link][10]
-
Shaffer, C. (2023). Muscarinic Antagonists. StatPearls. Retrieved from [Link][2]
-
NIH Office of Animal Care and Use (OACU). (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link][12]
-
U.S. Food and Drug Administration (FDA). (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Retrieved from [Link][11]
-
Rossmeisl, J. H., et al. (2012). Clinical signs, risk factors, and outcomes associated with bromide toxicosis (bromism) in dogs with idiopathic epilepsy. Journal of the American Veterinary Medical Association. Retrieved from [Link][14]
-
Ninja Nerd. (2022). Autonomic Pharmacology | Muscarinic Antagonists. YouTube. Retrieved from [Link][8]
-
Patsnap Synapse. (2024). What is Bencycloquidium Bromide used for? Retrieved from [Link][3]
Sources
- 1. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Bencycloquidium Bromide used for? [synapse.patsnap.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 6. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Anticholinergic - Wikipedia [en.wikipedia.org]
- 10. mspca.org [mspca.org]
- 11. fda.gov [fda.gov]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Risks to human and animal health from the presence of bromide in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ciclonium Bromide
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of Ciclonium bromide. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal understanding required to not only execute this synthesis but to master it. This guide is structured to address the common and complex challenges encountered in the laboratory, transforming potential setbacks into opportunities for process optimization. We will delve into the critical parameters of the quaternization reaction, troubleshoot purity issues, and ensure your synthesis is both high-yielding and reproducible.
The Core Synthesis Pathway: An Overview
The synthesis of Ciclonium bromide is fundamentally a quaternization reaction, specifically a Menschutkin reaction.[1][2] This process involves the N-alkylation of a tertiary amine with a methyl halide to form a quaternary ammonium salt.
The key reactants are:
-
Tertiary Amine Precursor: N,N-diethyl-2-((1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl)ethoxy)ethan-1-amine
-
Alkylating Agent: Methyl Bromide (or a suitable alternative like methyl iodide or dimethyl sulfate)
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic methyl group of the alkylating agent, displacing the bromide ion.
Caption: High-level workflow for Ciclonium bromide synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis to build a strong theoretical foundation.
Q: What is the underlying mechanism of this reaction and why is it important for troubleshooting?
A: The reaction is a classic SN2 quaternization. Understanding this is critical because SN2 reactions are sensitive to solvent polarity, steric hindrance, and the quality of the leaving group. For instance, a switch from methyl bromide to methyl iodide will increase the reaction rate due to iodide being a better leaving group. Conversely, polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they solvate the cation but not the nucleophilic amine, accelerating the reaction.[3]
Q: How do I select the optimal solvent for the reaction?
A: Solvent choice is paramount. The ideal solvent should fully dissolve the tertiary amine starting material but may not need to fully dissolve the final quaternary ammonium salt, as precipitation can drive the reaction to completion.
| Solvent Type | Examples | Pros | Cons |
| Polar Aprotic | Acetonitrile (ACN), Acetone, DMF | Generally accelerate SN2 reactions. | Can be difficult to remove; DMF requires high vacuum. |
| Polar Protic | Ethanol, Methanol | Good solvating power for the final salt. | Can participate in side reactions or slow the reaction by solvating the amine nucleophile.[4] |
| Non-polar | Toluene, THF | Can facilitate product precipitation. | Slower reaction rates are common. |
Recommendation: Start with Acetonitrile. It provides a good balance of reaction speed and ease of handling.
Q: What are the most critical reaction parameters to control for maximizing yield?
A: The three most critical parameters are Temperature , Concentration , and Reaction Time .
-
Temperature: Quaternization reactions are exothermic.[5] While higher temperatures increase the reaction rate, they can also lead to product degradation or unwanted side reactions. A typical range is between 50-125°C.[6] It is crucial to maintain a consistent temperature.
-
Concentration: Operating at higher concentrations can increase the reaction rate. However, this can also lead to viscosity issues or localized overheating.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion. Prolonged reaction times at elevated temperatures can lead to decomposition.
Troubleshooting Guide
This section is designed to solve specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently below 50%. What are the primary factors to investigate?
A: Consistently low yields point to a systematic issue in one of four areas: Reagent Quality, Reaction Conditions, Competing Reactions, or Work-up Loss.
Caption: Troubleshooting logic for consistently low yields.
Actionable Steps:
-
Re-evaluate Reagents: Ensure your tertiary amine precursor is pure (>98%). Moisture is a common culprit; use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon).
-
Optimize Temperature: Run a small-scale temperature screen (e.g., 50°C, 65°C, 80°C) to find the sweet spot between reaction rate and decomposition.
-
Analyze the Mother Liquor: After filtering your product, concentrate the filtrate and analyze it by NMR or HPLC. Significant amounts of product in the mother liquor indicate a problem with precipitation or isolation, not the reaction itself.
Q: I see no product formation at all. What are the likely critical errors?
A: A complete lack of product typically points to a fundamental error in the setup or reagents.
-
Inactive Alkylating Agent: Methyl bromide is a gas and can be difficult to handle. If using a lecture bottle, ensure it has not expired and that there is flow. If using a solution, it may have degraded. Consider using a fresh bottle or a more stable liquid agent like methyl iodide for a trial run.
-
Incorrect Amine: Verify the identity and purity of your tertiary amine precursor via NMR spectroscopy. It's possible the wrong starting material was used.
-
Catalyst Poisoning (if applicable): While this reaction is typically uncatalyzed, if any additives are used, ensure they are compatible and that the system is free from poisons like sulfur compounds.[7]
Problem 2: Product Purity and Side Reactions
Q: My final product is a sticky, brown, oily liquid instead of the expected solid powder. Why?
A: This is a very common issue with quaternary ammonium salts and usually stems from one of two sources:
-
Hygroscopicity: Many quaternary ammonium salts are highly hygroscopic. The product may be absorbing atmospheric moisture, causing it to turn into a goo.
-
Solution: Dry the product rigorously under high vacuum, possibly with gentle heating (e.g., 40°C). Handle and store the final product in a glovebox or desiccator.
-
-
Presence of Impurities: Unreacted starting material or solvent residues can act as a plasticizer, preventing crystallization.
-
Solution: The crude product must be purified. After initial filtration, wash the solid thoroughly with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). If it remains oily, attempt to dissolve it in a minimal amount of a hot polar solvent (like isopropanol or ethanol) and then either cool slowly for recrystallization or precipitate it by adding an anti-solvent (like diethyl ether).
-
Q: What are the common impurities and how can I detect and remove them?
A: Common impurities include unreacted tertiary amine, residual solvents, and degradation products.
-
Detection: A stability-indicating HPLC method is the best tool for detection and quantification.[8][9] 1H NMR can also easily distinguish the starting amine from the quaternary product by observing the shift of the protons adjacent to the nitrogen.
-
Removal:
-
Unreacted Amine: Can be removed by washing the crude solid with a non-polar solvent like diethyl ether.
-
Degradation Products: High temperatures can cause decomposition. If degradation is suspected, lowering the reaction temperature is the first step. Purification via recrystallization is often effective at removing these impurities.[10][11]
-
Key Experimental Protocols
Protocol 1: General Synthesis of Ciclonium Bromide
This protocol is a representative starting point. Optimization is expected.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the tertiary amine precursor (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 5-10 mL per gram of amine). Stir until all solids are dissolved.
-
Reagent Addition: Introduce methyl bromide (1.1 - 1.5 eq). If using gaseous methyl bromide, bubble it through the solution. If using a solution, add it dropwise. Caution: Methyl bromide is toxic.[12]
-
Reaction: Heat the mixture to 65°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction every 2-4 hours using TLC or HPLC until the starting amine is consumed (typically 12-24 hours).
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. If the product precipitates, collect it by vacuum filtration.
-
Precipitation (if needed): If no precipitate forms, slowly add an anti-solvent like diethyl ether to the stirred solution until the product precipitates out.
-
Washing: Wash the filtered solid with cold diethyl ether (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the white to off-white solid under high vacuum at 40°C to a constant weight.
Protocol 2: Purification via Recrystallization
-
Dissolve the crude Ciclonium bromide in a minimal amount of hot isopropanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by cold diethyl ether.
-
Dry under high vacuum to a constant weight.
Protocol 3: Analytical Quality Control (QC) by RP-HPLC
This is a generic method; it must be validated for your specific system.[13]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
References
- CN103275076A - S-(+)-3-quinuclidinol preparation method.
- CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
- US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
- A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Zenodo.
- US4480126A - Process for the preparation of quaternary ammonium compounds.
- (PDF) Review of cyclopropyl bromide synthetic process.
- Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solv
- Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis. Benchchem.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- WO2012145888A1 - Method for purifying rocuronium bromide.
- Ciclonium bromide | CAS#29546-59-6. MedKoo.
- Ciclonium Bromide | C22H34BrNO | CID 34625. PubChem - NIH.
- Quaternary ammonium ion-tethered (ambient-temper
- Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube.
- Processes for the synthesis of rocuronium bromide.
- bromocyclopropane - Organic Syntheses Procedure.
- US20140200340A1 - Method for purifying rocuronium bromide.
- CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
- 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts.
- The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. The University of Liverpool Repository.
- US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
- Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect.
- A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. PubMed.
- Amine Quaterniz
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- US20060058276A1 - Processes for the preparation and purification of rocuronium bromide.
- Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl).
- Stability and degradation products of otilonium bromide in different media.
- Testing procedure (Method of analysis)
- Quaternary Amines: Chemical reactions and applic
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- METHOD FOR PURIFYING ROCURONIUM BROMIDE.
- US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
- A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. PMC - PubMed Central.
- Application Note: Forced Degradation Studies of Rocuronium Bromide for Impurity Profiling. Benchchem.
- Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. Eindhoven University of Technology MASTER.
- Development and validation of RP–HPLC method for cetrimonium bromide and lidocaine determination.
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- 12. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Pharmacodynamics: Ciclonium Bromide vs. Tiotropium Bromide in Airway Smooth Muscle
Executive Summary: The Kinetic Divergence
In the development of bronchodilators for COPD and asthma, the shift from classical antispasmodics to long-acting muscarinic antagonists (LAMAs) represents a triumph of kinetic selectivity over simple binding affinity.
This guide compares Ciclonium Bromide , a classical quaternary ammonium antispasmodic historically utilized for gastrointestinal motility, against Tiotropium Bromide , the respiratory gold standard. While both agents effectively relax airway smooth muscle (ASM) via competitive antagonism of M3 receptors, they diverge radically in their dissociation kinetics.
The Verdict: Tiotropium demonstrates "kinetic selectivity," characterized by an extremely slow dissociation rate (
Molecular & Mechanistic Profile[1][2][3][4][5]
Both compounds are quaternary ammonium derivatives, preventing them from crossing the blood-brain barrier and localizing their effects to peripheral smooth muscle. However, their interaction with the Muscarinic Acetylcholine Receptor (mAChR) differs.
The Target: M3 Receptor Signaling
Contraction in airway smooth muscle is primarily driven by the M3 receptor.[1][2] Blockade of this pathway prevents the Acetylcholine (ACh)-induced calcium cascade.
Figure 1: The M3-mediated bronchoconstriction pathway. Both drugs target the M3 node, but Tiotropium's residence time at this node is significantly longer.[1][3]
Pharmacological Differentiation
| Feature | Ciclonium Bromide | Tiotropium Bromide |
| Primary Class | Antispasmodic (GI/General) | Bronchodilator (LAMA) |
| Binding Mode | Competitive Equilibrium | Competitive Kinetic (Non-Equilibrium) |
| M3 Dissociation | Rapid/Moderate (Reversible upon washout) | Extremely Slow (Pseudo-irreversible) |
| M2 Selectivity | Low (Blocks autoreceptors) | Kinetic Selectivity (Dissociates fast from M2) |
| Clinical Duration | Short/Intermediate (Requires multiple doses) | Long (>24 hours, Once Daily) |
Experimental Comparison: The Washout Protocol
To distinguishing these drugs, simple
The "Residence Time" Hypothesis
Efficacy in COPD is driven by Residence Time (
-
Tiotropium: Binds M2 and M3 with high affinity, but dissociates from M2 quickly (restoring negative feedback on ACh release) while remaining bound to M3.[3][4]
-
Ciclonium: As a classical antagonist, it likely dissociates from both receptors at comparable rates upon removal of the free drug concentration.
Protocol: Isolated Guinea Pig Trachea Assay
This protocol validates the duration of action and reversibility.
Reagents:
-
Krebs-Henseleit Solution (oxygenated).
-
Methacholine (MCh) or Carbachol (CCh) as the contractile agonist.
-
Test compounds: Ciclonium Bromide (
M) vs. Tiotropium Bromide ( M).
Workflow Visualization:
Figure 2: The Washout Protocol designed to test receptor residence time.
Step-by-Step Methodology
-
Preparation: Mount tracheal strips in organ baths containing Krebs solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Control Curve: Generate a cumulative concentration-response curve (CCRC) to Methacholine (MCh) to establish baseline reactivity (
and ). Wash tissue until baseline tension is restored. -
Incubation: Incubate tissue with the antagonist (Ciclonium or Tiotropium) for sufficient time to reach equilibrium (approx. 2 hours).
-
Note on Dosing: Tiotropium is highly potent; use sub-maximal concentrations (e.g., 10 nM) to avoid complete receptor saturation that masks kinetics.
-
-
The Washout (Critical Step): Wash the tissue extensively. Replace the buffer every 15 minutes.
-
Ciclonium Group: Perform washout for 1–2 hours.
-
Tiotropium Group: Perform washout for >4–8 hours.
-
-
Re-challenge: Construct a second MCh CCRC.
-
Result A (Ciclonium): The curve shifts back toward the Control Curve (Left shift). The blockade is lost because the drug washes off the receptor.
-
Result B (Tiotropium): The curve remains shifted to the right (depressed
). The blockade persists despite the absence of free drug in the bath.
-
Data Summary & Interpretation
The following table summarizes expected pharmacological parameters based on established class behaviors and specific Tiotropium data.
| Parameter | Tiotropium Bromide [1, 2] | Ciclonium Bromide [3, 4] | Interpretation |
| Receptor Affinity ( | ~10.4 (M3) | ~6.0 - 8.0 (Est.) | Tiotropium binds tighter, requiring lower doses. |
| Dissociation Half-life ( | > 27 - 35 Hours (M3) | < 1 Hour (Est.) | Key Differentiator. Tiotropium stays bound; Ciclonium washes off. |
| Schild Slope | Not unitary (Non-equilibrium) | ~1.0 (Competitive) | Ciclonium behaves like a standard competitive antagonist; Tiotropium defies simple competition in time-dependent assays. |
| Onset of Action | Slow (> 30 mins) | Rapid | Tiotropium requires time to establish its tight binding complex. |
Why Tiotropium Won the Respiratory Race
While Ciclonium is a competent smooth muscle relaxant, its rapid dissociation necessitates frequent dosing to maintain bronchodilation. Tiotropium's kinetic selectivity allows it to block M3 receptors for over 24 hours while rapidly dissociating from M2 neuronal autoreceptors (within ~3-4 hours). This "sparing" of the M2 receptor allows the parasympathetic nervous system to regulate acetylcholine release, reducing the risk of paradoxical bronchoconstriction and tachyphylaxis [2].
References
-
Casarosa, P., et al. (2009).[3] "The functional role of the M3 receptor in the lung and the kinetic selectivity of tiotropium." Journal of Pharmacology and Experimental Therapeutics.
-
Barnes, P. J. (2000). "The pharmacological properties of tiotropium." Chest.
-
PubChem. (n.d.).[5] "Ciclonium Bromide - Compound Summary." National Library of Medicine.
-
DrugBank. (n.d.).[6][5] "Ciclonium: Pharmacology and Therapeutic Usage."[6] [7]
-
Sykes, D. A., et al. (2012). "The influence of drug-receptor kinetics on the duration of action of muscarinic antagonists." British Journal of Pharmacology.
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- 3. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Clidinium bromide - Wikipedia [en.wikipedia.org]
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- 7. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Cross-Reactivity Profile of Ciclonium Bromide
For researchers and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical analysis of the potential cross-reactivity of Ciclonium bromide, a quaternary ammonium muscarinic antagonist. In the absence of extensive public data on its receptor binding profile, we present a proposed investigational framework. This guide will detail the rationale and methodologies for a comprehensive cross-reactivity study, enabling researchers to thoroughly characterize the selectivity of this compound.
Introduction to Ciclonium Bromide and the Imperative of Cross-Reactivity Profiling
Ciclonium bromide is a synthetic quaternary ammonium compound.[1][2] Its structure suggests an antagonistic effect at muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. While its primary therapeutic indications are not extensively documented in readily available literature, its structural similarity to other anticholinergic agents warrants a thorough investigation of its receptor selectivity.
Cross-reactivity, the unintended binding of a drug to receptors other than its primary target, can lead to off-target effects, ranging from minor side effects to serious toxicity. For a quaternary ammonium compound like Ciclonium bromide, the permanently charged nature of the nitrogen atom influences its pharmacokinetic and pharmacodynamic properties, making a comprehensive understanding of its interactions with various receptors crucial for preclinical safety and efficacy assessment.[3][4]
This guide will outline a robust experimental strategy to elucidate the binding affinity and functional activity of Ciclonium bromide against a panel of relevant receptors. The proposed studies are designed to provide a clear and quantitative comparison of its activity at the intended muscarinic targets versus potential off-targets.
Presumed Primary Target and Signaling Pathway
Based on its chemical structure, Ciclonium bromide is predicted to act as a competitive antagonist at muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling mechanisms. For instance, M2 and M4 receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.
A comprehensive study should, therefore, aim to determine the affinity of Ciclonium bromide for all five muscarinic receptor subtypes to establish its primary target(s) and subtype selectivity.
Caption: Presumed signaling pathways of muscarinic receptor subtypes and the antagonistic action of Ciclonium bromide.
Proposed Cross-Reactivity Receptor Panel
A well-designed cross-reactivity panel should include receptors that are structurally related to the primary target, as well as receptors known to be involved in common off-target effects. The following is a proposed panel for Ciclonium bromide:
-
Muscarinic Receptors (M1-M5): To confirm the primary target and determine subtype selectivity.
-
Nicotinic Acetylcholine Receptors (nAChRs): As another major class of cholinergic receptors, it is crucial to assess any interaction with nAChRs.
-
Adrenergic Receptors (α1, α2, β1, β2): Cross-reactivity with adrenergic receptors is a common source of cardiovascular and other side effects.
-
Dopamine Receptors (D1-D5): To investigate potential central nervous system (CNS) side effects.
-
Serotonin (5-HT) Receptors (various subtypes): A large and diverse family of receptors implicated in a wide range of physiological functions and drug side effects.
-
Histamine Receptors (H1, H2): Antihistaminic activity can lead to sedation and other side effects.
-
Opioid Receptors (μ, δ, κ): To rule out any unforeseen interactions with the opioid system.
-
Sigma Receptors (σ1, σ2): These receptors are known to bind a wide variety of drugs and can mediate various CNS effects.
Experimental Methodologies for Cross-Reactivity Profiling
A two-tiered approach involving initial binding assays followed by functional assays for any observed interactions is recommended for a thorough investigation.
Tier 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[5][6][7] Competitive binding assays will be employed to determine the inhibition constant (Ki) of Ciclonium bromide for each receptor in the panel.
-
Preparation of Receptor Membranes:
-
Utilize commercially available cell lines stably expressing the human recombinant receptor of interest or prepare membrane fractions from tissues known to express the receptor endogenously.
-
Homogenize cells or tissues in an appropriate buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a specific high-affinity radioligand for the receptor being tested.
-
Add increasing concentrations of unlabeled Ciclonium bromide.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known, unlabeled ligand).
-
-
Incubation:
-
Add the prepared receptor membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Detection and Data Analysis:
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ciclonium bromide concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Ciclonium bromide that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A streamlined workflow for the proposed radioligand binding assay.
Tier 2: Functional Assays
For any receptor where Ciclonium bromide shows significant binding affinity (e.g., Ki < 1 µM), functional assays should be performed to determine whether this binding translates into a biological effect (agonist, antagonist, or inverse agonist activity). The choice of functional assay depends on the signaling pathway of the receptor.[10][11][12]
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293 or CHO) that endogenously expresses the necessary signaling components.
-
Transiently or stably transfect the cells with the human recombinant Gq-coupled receptor of interest.
-
-
Calcium Flux Assay:
-
Plate the transfected cells in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To assess antagonist activity, pre-incubate the cells with increasing concentrations of Ciclonium bromide.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the inhibitory effect of Ciclonium bromide on the agonist-induced calcium flux.
-
Plot the percentage of inhibition against the logarithm of the Ciclonium bromide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Hypothetical Cross-Reactivity Profile of Ciclonium Bromide
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Fold Selectivity vs. M2 |
| Muscarinic | |||
| M1 | 15 | 25 (Antagonist) | 3 |
| M2 | 5 | 8 (Antagonist) | 1 |
| M3 | 10 | 18 (Antagonist) | 2 |
| M4 | 50 | 80 (Antagonist) | 10 |
| M5 | 30 | 45 (Antagonist) | 6 |
| Adrenergic | |||
| α1A | >10,000 | N/D | >2000 |
| β2 | 8,500 | N/D | 1700 |
| Dopaminergic | |||
| D2 | >10,000 | N/D | >2000 |
| Histaminergic | |||
| H1 | 1,200 | 2,500 (Antagonist) | 240 |
| Serotonergic | |||
| 5-HT2A | 5,000 | N/D | 1000 |
N/D: Not Determined due to low binding affinity.
Interpretation of Hypothetical Data:
In this hypothetical example, Ciclonium bromide demonstrates high affinity for all muscarinic receptor subtypes, with the highest affinity for the M2 receptor. The fold selectivity is calculated by dividing the Ki of the off-target receptor by the Ki of the primary target (M2 in this case). A higher fold selectivity indicates a more selective compound. The data also suggests some weak interaction with the H1 histamine receptor at much higher concentrations, which would warrant further investigation. The lack of significant binding to adrenergic, dopaminergic, and the tested serotonergic receptor suggests a relatively clean profile in this regard.
Conclusion
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
PubChem. (n.d.). Ciclonium Bromide. Retrieved from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. (A representative authoritative source for binding assay principles)
- Kenakin, T. (2017). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Academic Press. (A representative authoritative source for pharmacology principles)
- Davenport, A. P., et al. (2013). International Union of Basic and Clinical Pharmacology. LXXXVIII. G protein-coupled receptor list: recommendations for new pairings with cognate ligands. Pharmacological Reviews, 65(3), 967-986.
- Motulsky, H. J., & Mahan, L. C. (1984). The nuts and bolts of radioligand binding. Molecular Pharmacology, 25(1), 1-9. (A representative authoritative source for binding assay methodology)
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
-
CAS. (n.d.). Ciclonium bromide. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays. Retrieved from [Link]
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Frontiers Media. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved from [Link]
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MDPI. (2022). Quaternary ammonium compounds in hypersensitivity reactions. International Journal of Molecular Sciences. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
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Springer Nature. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
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Taylor & Francis Online. (2022). Recent progress in assays for GPCR drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Wiley Online Library. (2016). Physiologically relevant binding affinity quantification of monoclonal antibody PF-00547659 to mucosal addressin cell adhesion molecule for in vitro in vivo correlation. British Journal of Pharmacology. Retrieved from [Link]
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MDPI. (2023). Quaternary Ammonium Compounds and Contact Dermatitis: A Review and Considerations During the COVID-19 Pandemic. Dermatology and Therapy. Retrieved from [Link]
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ACS Publications. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Retrieved from [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]
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ResearchGate. (2020). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
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PubMed. (n.d.). Radioligand binding assays and their analysis. Retrieved from [Link]
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Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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MDPI. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences. Retrieved from [Link]
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In-Vivo Validation of Ciclonium Bromide: A Comparative Therapeutic Analysis
Executive Summary: The Peripheral Advantage
Ciclonium bromide (also known as Oxapium bromide/iodide) represents a critical class of quaternary ammonium anticholinergics designed to decouple potent antispasmodic efficacy from the dose-limiting central nervous system (CNS) toxicity associated with classical alkaloids like Atropine.
This guide provides a rigorous framework for the in-vivo validation of Ciclonium bromide. Unlike tertiary amines (e.g., Atropine, Scopolamine) that readily cross the blood-brain barrier (BBB), Ciclonium bromide’s charged quaternary structure restricts its distribution to the periphery. The therapeutic potential rests on demonstrating equivalent spasmolytic potency to the gold standard while exhibiting a superior safety index regarding CNS effects (confusion, sedation) and peripheral off-targets (mydriasis, tachycardia).
Mechanistic Foundation
2.1 Pharmacodynamics
Ciclonium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 subtype prevalent in the smooth muscle of the gastrointestinal (GI) tract. By blocking the binding of acetylcholine (ACh), it prevents the calcium influx required for smooth muscle contraction, thereby inhibiting spasms.[1]
2.2 Structural Logic
The core validation hypothesis is based on the Quaternary vs. Tertiary Amine distinction:
-
Atropine (Tertiary): Lipophilic
Crosses BBB Central + Peripheral Blockade. -
Ciclonium (Quaternary): Hydrophilic/Charged
BBB Impermeable Peripheral-Selective Blockade.
2.3 Pathway Visualization
The following diagram illustrates the mechanistic intervention of Ciclonium bromide within the cholinergic signaling pathway.
Figure 1: Mechanism of Action. Ciclonium bromide competitively inhibits M3 receptors to prevent calcium release and muscle contraction, while its chemical structure prevents the CNS penetration seen with Atropine.
Experimental Validation Protocols
To validate Ciclonium bromide, you must prove it works where it is needed (gut) and avoids where it is toxic (brain/eye).
Protocol A: The Gold Standard Efficacy Model (Charcoal Meal Transit)
This experiment measures the drug's ability to inhibit intestinal propulsion in vivo, a direct proxy for antispasmodic activity.
-
Subject: Male Albino Mice (20-25g) or Wistar Rats (180-220g).
-
Reagents: Activated charcoal (10%), Gum acacia (5%), Atropine sulphate (Standard).
-
Procedure:
-
Fast animals for 18 hours (water ad libitum).
-
Group Allocation (n=6):
-
Group I: Vehicle Control (Saline).
-
Group II: Atropine Sulphate (1 mg/kg, i.p.) - Positive Control.[2]
-
Group III-V: Ciclonium Bromide (Test doses: 1, 5, 10 mg/kg, i.p. or p.o.).
-
-
Administration: Administer drugs 30 mins prior to the meal.
-
Charcoal Meal: Administer 0.3 mL of charcoal suspension orally.
-
Termination: Sacrifice animals 20 mins post-meal.
-
Measurement: Excise the small intestine (pylorus to caecum). Measure the distance traveled by the charcoal front.
-
Calculation:
-
Protocol B: The Selectivity Index (Salivation vs. Mydriasis)
This protocol differentiates Ciclonium from Atropine by quantifying side effects. A superior drug inhibits salivation (antisialagogue) without causing significant pupil dilation (mydriasis).
-
Subject: Wistar Rats.
-
Procedure:
-
Baseline: Measure pupil diameter using a calibrated micrometer eyepiece.
-
Treatment: Administer Ciclonium Bromide vs. Atropine (Equipotent doses based on Protocol A).
-
Salivation Challenge: Inject Pilocarpine (1 mg/kg, i.p.) 30 mins post-treatment to induce salivation.
-
Quantification:
-
Salivation: Absorb saliva on pre-weighed filter paper for 5 mins. Weigh the increase.
-
Mydriasis: Re-measure pupil diameter at peak effect time (30-60 mins).
-
-
Analysis: Calculate the ratio of Salivation Inhibition (Desired) to Pupil Dilation (Undesired).
-
Validation Workflow Diagram
Figure 2: Sequential Validation Workflow. Efficacy must be established in Phase 1 before assessing the safety profile in Phase 2.
Comparative Performance Analysis
The following table summarizes the anticipated pharmacological profile of Ciclonium bromide compared to the standard (Atropine) and a modern comparator (Otilonium/Cimetropium class).
| Feature | Atropine (Benchmark) | Ciclonium Bromide (Test) | Otilonium Bromide (Comparator) |
| Class | Tertiary Amine | Quaternary Ammonium | Quaternary Ammonium |
| Bioavailability | High (Rapid absorption) | Low (Local GI action) | Low (Local GI action) |
| BBB Penetration | High (CNS Toxicity risk) | Negligible | Negligible |
| Antispasmodic Potency | High ( | Moderate/High ( | Moderate |
| Primary Side Effect | CNS Confusion, Tachycardia | Dry Mouth (Mild) | Mild GI discomfort |
| Therapeutic Index | Narrow | Wide | Wide |
Data Interpretation:
-
Efficacy: Ciclonium should demonstrate dose-dependent inhibition of charcoal transit. While the absolute mg/kg potency may be lower than Atropine (due to oral absorption differences), the maximal inhibition should be comparable.
-
Safety: In the mydriasis test, Atropine will cause significant pupil dilation. Ciclonium should show little to no change in pupil diameter at therapeutic doses, confirming its peripheral selectivity and lack of ocular side effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34625, Ciclonium Bromide. Retrieved from [Link]
-
PatSnap Synapse (2024). Mechanism of Action of Oxapium Iodide (Ciclonium). Retrieved from [Link]
-
Norecopa (2021). Guinea Pig Ileum: Simulation of Pharmacological Studies.[3] Retrieved from [Link][4]
-
Biomedical & Pharmacology Journal (2022). Review on Pharmacology of Atropine, Clinical Use and Toxicity. Retrieved from [Link]
-
National Institutes of Health (2024). Comparison of Atropine and Cimetropium Bromide on Gastric Emptying. Retrieved from [Link]
Sources
Benchmarking Ciclonium bromide against industry-standard anticholinergics
Executive Summary
In the development of antispasmodic therapeutics, the differentiation between tertiary and quaternary ammonium compounds is the primary determinant of the therapeutic index. Ciclonium bromide , a quaternary ammonium derivative, represents a class of peripheral-selective muscarinic antagonists designed to decouple smooth muscle relaxation from central nervous system (CNS) toxicity.
This guide provides a rigorous benchmarking framework for researchers evaluating Ciclonium bromide against the industry standards: Atropine (the non-selective tertiary amine reference) and Hyoscine Butylbromide (HBB) (the current gold standard for abdominal cramping). We focus here on the Guinea Pig Ileum (GPI) ex vivo assay , the definitive method for establishing muscarinic antagonism (
Molecular & Mechanistic Profile[1][2]
To benchmark effectively, one must first understand the structural causality. Ciclonium bromide functions via competitive antagonism of muscarinic acetylcholine receptors (mAChRs).
-
The Quaternary Advantage: Unlike Atropine, Ciclonium possesses a permanent positive charge (quaternary nitrogen). This prevents transit across the blood-brain barrier (BBB), effectively eliminating the central side effects (confusion, hallucinations) common with tertiary amines.
-
Target Selectivity: While Atropine binds indiscriminately to M1–M5 subtypes, Ciclonium and HBB exhibit a functional bias toward peripheral M3 receptors located on the smooth muscle of the GI tract, mediating contraction via the
pathway.
Diagram 1: Mechanism of Action & Signal Blockade
This diagram illustrates the competitive antagonism at the M3 receptor level, preventing the calcium influx required for smooth muscle contraction.
Caption: Ciclonium bromide competitively inhibits ACh binding at M3 receptors, disrupting the IP3-Ca2+ contractile cascade.[1]
Comparative Profile: The Industry Landscape
Before initiating wet-lab protocols, establish the baseline characteristics of the comparator set.
| Feature | Ciclonium Bromide | Hyoscine Butylbromide (HBB) | Atropine Sulfate |
| Chemical Class | Quaternary Ammonium | Quaternary Ammonium | Tertiary Amine |
| BBB Penetration | Negligible (Peripheral only) | Negligible (Peripheral only) | High (Crosses BBB) |
| Primary Target | Muscarinic Receptors (M3 Bias) | Muscarinic Receptors (Non-selective/M3) | Muscarinic Receptors (Non-selective) |
| Clinical Focus | Functional GI Disorders, Spasms | Abdominal Cramping, IBS | Anesthesia Pre-med, Bradycardia |
| Key Side Effects | Dry mouth, Thirst (Mild) | Dry mouth, Tachycardia (High dose) | Confusion, Hallucinations, Blurred Vision |
Data Source: PubChem [1], NIH PubMed [2].
Benchmarking Protocol: Ex Vivo Guinea Pig Ileum Assay
This protocol is the industry standard for determining the Schild Plot and
Experimental Setup (Self-Validating System)
To ensure data integrity, this system requires a Tyrode's perfusion buffer maintained at physiological pH (7.4) and temperature (37°C), aerated with carbogen (95%
Validation Step: The tissue must demonstrate stable baseline contractions to maximal Acetylcholine (ACh) stimulation before testing Ciclonium. If variability exceeds 15%, discard the tissue.
Step-by-Step Workflow
-
Tissue Preparation:
-
Sacrifice guinea pig (cervical dislocation) and harvest the terminal ileum (discarding the 10cm closest to the ileocecal junction).
-
Cut into 2cm segments and mount in a 10-20mL organ bath under 1g tension.
-
-
Equilibration:
-
Wash tissue every 15 mins for 60 mins with fresh Tyrode's solution.
-
-
Agonist Control Curve (ACh Only):
-
Add ACh cumulatively (
to ) to establish a full Dose-Response Curve (DRC). -
Wash until baseline tension is restored.[3]
-
-
Antagonist Incubation (Ciclonium/Comparators):
-
Incubate tissue with a fixed concentration of Ciclonium Bromide (e.g.,
) for 20 minutes. -
Note: The 20-minute incubation is critical for equilibrium binding of competitive antagonists.
-
-
Agonist Challenge:
-
Repeat the ACh cumulative dosing in the presence of the antagonist.
-
Repeat steps 4-5 with increasing concentrations of Ciclonium (
, ).
-
Diagram 2: Experimental Workflow
This workflow visualizes the critical path for generating Schild plot data.
Caption: Standardized workflow for determining competitive antagonism in isolated smooth muscle preparations.
Data Analysis & Interpretation
To objectively compare Ciclonium against HBB, you must calculate the Dose Ratio (DR) .
The Schild Plot
Plot
-
Linearity: A straight line with a slope of 1.0 indicates pure competitive antagonism.
-
Intercept: The X-intercept gives the
value. -
Benchmarking Criteria:
-
Atropine: Expect a
(High potency, but non-selective). -
Hyoscine Butylbromide: Expect a
. -
Ciclonium Bromide: If Ciclonium yields a
comparable to HBB (within 0.5 log units) but with a cleaner safety profile in vivo, it is considered a viable alternative.
-
Troubleshooting
-
Depressed Maxima: If the maximal response to ACh decreases in the presence of Ciclonium, this suggests non-competitive antagonism or tissue toxicity, rather than simple receptor blockade.
-
Slope < 1: Suggests the drug may be acting on multiple receptor subtypes or has allosteric effects.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34625, Ciclonium Bromide. Retrieved from [Link]
-
Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs.[3][4][5][6][7][8][9][10] Retrieved from [Link]
-
Unno, T., et al. (2003). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. British Journal of Pharmacology. Retrieved from [Link]
-
Clausen, T., et al. (2024). Ex vivo model for pharmacological experimentation on isolated tissue preparation. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]
- Vertex AI Search.Ciclonium bromide vs hyoscine butylbromide antispasmodic potency.
Sources
- 1. Ciclonium Bromide | C22H34BrNO | CID 34625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Clidinium Bromide | C22H26BrNO3 | CID 19004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. What is the mechanism of Cimetropium Bromide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Some aspects in the pharmacology of diclonium bromide (2-(3,4-dicholoroanilino)quinolizinium bromide). Part II: Gastric acid-antisecretory and antiulcerogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
